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4-Bromo-3-iodopyrazolo[1,5-a]pyridine Documentation Hub

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  • Product: 4-Bromo-3-iodopyrazolo[1,5-a]pyridine
  • CAS: 2238831-51-9

Core Science & Biosynthesis

Foundational

Advanced Synthesis Guide: 4-Bromo-3-iodopyrazolo[1,5-a]pyridine

This guide details the strategic synthesis of 4-Bromo-3-iodopyrazolo[1,5-a]pyridine , a high-value scaffold in medicinal chemistry (specifically for JAK, Trk, and RET kinase inhibitors). The presence of the bromine at C4...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the strategic synthesis of 4-Bromo-3-iodopyrazolo[1,5-a]pyridine , a high-value scaffold in medicinal chemistry (specifically for JAK, Trk, and RET kinase inhibitors). The presence of the bromine at C4 and iodine at C3 provides orthogonal handles for sequential cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira), allowing for the precise construction of complex molecular architectures.

Executive Summary & Strategic Analysis

The synthesis of 4-bromo-3-iodopyrazolo[1,5-a]pyridine presents a specific regiochemical challenge: accessing the C4 position.

Electrophilic aromatic substitution (SEAr) on the parent pyrazolo[1,5-a]pyridine scaffold occurs preferentially at C3 , followed by C6 or C7 . The C4 position is electronically deactivated and sterically shielded in the fused system. Therefore, the bromine atom at C4 cannot be installed via direct bromination of the fused ring; it must be pre-installed on the pyridine precursor or accessed via a regioselective cycloaddition that places a pyridine substituent at the bridgehead-adjacent position.

The Core Strategy:

  • Precursor Selection: Start with 3-bromopyridine .

  • Regioselective Cyclization: Convert to the N-aminopyridinium salt and react with an alkyne (e.g., ethyl propiolate). This step creates a mixture of C4- and C6-bromo isomers, necessitating a critical separation step.

  • Decarboxylation: Remove the ester directing group to reveal the C3-H.

  • Terminal Functionalization: Regioselective electrophilic iodination at C3.

Retrosynthetic Logic & Pathway Visualization

The following diagram illustrates the disconnection strategy, highlighting the origin of the C4-bromo substituent and the divergence point for regioisomers.

Retrosynthesis cluster_regio Critical Regioselectivity Point Target 4-Bromo-3-iodopyrazolo[1,5-a]pyridine (Target Scaffold) Intermediate1 4-Bromopyrazolo[1,5-a]pyridine (Core Skeleton) Target->Intermediate1 C3-Iodination (NIS) Intermediate2 Ethyl 4-bromopyrazolo[1,5-a] pyridine-3-carboxylate Intermediate1->Intermediate2 Hydrolysis & Decarboxylation Precursor 1-Amino-3-bromopyridinium Salt (Activated Species) Intermediate2->Precursor [3+2] Cycloaddition (Regioisomer Separation Required) Start 3-Bromopyridine (Starting Material) Precursor->Start N-Amination

Caption: Retrosynthetic analysis showing the necessity of starting with 3-bromopyridine to access the C4-functionalized core.

Detailed Experimental Protocol

Phase 1: N-Amination of 3-Bromopyridine

The formation of the N-aminopyridinium salt is the activation step required for the subsequent 1,3-dipolar cycloaddition.

  • Reagents: 3-Bromopyridine, O-(2,4-Dinitrophenyl)hydroxylamine (DNPH) or O-Mesitylenesulfonylhydroxylamine (MSH).

  • Note: DNPH is preferred over MSH due to higher stability and safety profile (MSH is potentially explosive).

Protocol:

  • Dissolve 3-bromopyridine (1.0 equiv) in MeCN (0.5 M).

  • Add DNPH (1.1 equiv) and stir at 40 °C for 16–24 hours.

  • Monitor by TLC (formation of a polar, baseline spot).

  • Upon completion, concentrate the solvent.[1] The resulting pyridinium salt is often used directly or precipitated with Et₂O/Hexane to yield a solid.

    • Yield Expectation: 85–95%.

Phase 2: Cycloaddition and Isomer Separation (The Critical Step)

Reaction with ethyl propiolate constructs the pyrazole ring. The 3-bromo substituent on the pyridine ring induces a mixture of 4-bromo (attack at C2) and 6-bromo (attack at C6) isomers.

Reaction:



Protocol:

  • Suspend the pyridinium salt (1.0 equiv) in DMF or Ethanol.

  • Add Ethyl propiolate (1.2 equiv).

  • Cool to 0 °C and add K₂CO₃ (2.5 equiv) or DBU (2.0 equiv) dropwise.

  • Allow to warm to Room Temperature (RT) and stir for 12 hours.

  • Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purification (CRITICAL): The crude residue contains both Ethyl 4-bromopyrazolo[1,5-a]pyridine-3-carboxylate and the 6-bromo isomer .

    • Separate via Flash Column Chromatography (Silica gel, Hexane/EtOAc gradient).

    • Identification: The 4-bromo isomer typically elutes after the 6-bromo isomer (verify via 1H NMR: H-7 doublet is distinct).

    • Regioselectivity Data: Regioselectivity varies by base/solvent but often favors the 6-isomer or is 1:1. Careful chromatography is non-negotiable.

Phase 3: Hydrolysis and Decarboxylation

To prepare the C3 position for iodination, the ester directing group must be removed.

Protocol:

  • Hydrolysis: Dissolve the 4-bromo ester in EtOH/H₂O (4:1). Add LiOH (3.0 equiv). Reflux for 2 hours until acid is formed. Acidify with 1M HCl to precipitate the carboxylic acid.

  • Decarboxylation: Suspend the dry carboxylic acid in chlorobenzene or diphenyl ether .

  • Add a catalytic amount of Cu powder (0.1 equiv) or simply heat to reflux (200–250 °C) if using diphenyl ether.

  • Heat until CO₂ evolution ceases (approx. 2–4 hours).

  • Cool, filter through Celite, and purify via short silica plug.

    • Product:4-Bromopyrazolo[1,5-a]pyridine .[2][3][4][5][6][7][8]

Phase 4: Regioselective C3-Iodination

With the 4-bromo core in hand, the C3 position is the most nucleophilic site and reacts readily with electrophilic iodine sources.

Protocol:

  • Dissolve 4-bromopyrazolo[1,5-a]pyridine (1.0 equiv) in MeCN or DMF.

  • Add N-Iodosuccinimide (NIS) (1.1 equiv).

  • Stir at RT for 2–4 hours. (Protect from light).

  • Quench: Add saturated aqueous Na₂S₂O₃ (sodium thiosulfate) to remove excess iodine (yellow color fades).

  • Extract with EtOAc, dry, and concentrate.

  • Final Purification: Recrystallization from EtOH or column chromatography.

    • Final Product:4-Bromo-3-iodopyrazolo[1,5-a]pyridine .

Analytical Data & Process Parameters

Key Process Parameters (CPPs)
ParameterOptimal ConditionImpact on Quality
Amination Reagent DNPH (over MSH)Safety (Non-explosive) & Yield consistency.
Cyclization Base K₂CO₃ (DMF) or DBUStronger bases (DBU) can accelerate reaction but may increase tar formation.
Regio-Separation Silica Gel (Hex/EtOAc)Critical. 4-Br and 6-Br isomers have close Rf values. Gradient elution (e.g., 5%

20% EtOAc) is required.
Iodination Temp 20–25 °CHigher temps (>50 °C) may lead to over-iodination or halogen exchange.
NMR Identification (Diagnostic Signals)
  • 4-Bromopyrazolo[1,5-a]pyridine:

    • H-3: Singlet/Doublet around

      
       6.5–6.8 ppm (Disappears after iodination).
      
    • H-7: Doublet (

      
       ~8.5 ppm) – Proximity to Nitrogen.
      
    • H-6: Triplet/Multiplet.

  • 4-Bromo-3-iodopyrazolo[1,5-a]pyridine:

    • H-2: Singlet shifts downfield due to Iodine at C3.

    • Absence of H-3: Confirms substitution.

Workflow Diagram

SynthesisWorkflow Step1 Step 1: N-Amination (3-Bromopyridine + DNPH) Step2 Step 2: Cyclization (Ethyl Propiolate + Base) Step1->Step2 Pyridinium Salt Step3 Step 3: Isomer Separation (Isolate 4-Br from 6-Br) Step2->Step3 Regioisomer Mix Step4 Step 4: Decarboxylation (Hydrolysis -> Heat/-CO2) Step3->Step4 Pure 4-Br-Ester Step5 Step 5: Iodination (NIS, MeCN, RT) Step4->Step5 4-Br-Core Final Final Product: 4-Bromo-3-iodopyrazolo[1,5-a]pyridine Step5->Final

Caption: Step-by-step synthetic workflow emphasizing the critical isomer separation stage.

Safety & Handling

  • Pyridinium Salts: Potentially potent sensitizers. Handle in a fume hood.

  • N-Aminating Agents: MSH is shock-sensitive. DNPH is recommended as a safer alternative but should still be stored cold and handled with care.

  • NIS: Irritant. Store away from light to prevent decomposition.

References

  • Regioselective Synthesis of Pyrazolo[1,5-a]pyridines

    • Title: Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO Mediated [3+2] Annulation.[3][9][10][11]

    • Source:Org.[10][12] Lett. 2022, 24, 7, 1454–1459.[10]

    • URL:[Link][9][10]

  • General Synthesis of 4-Substituted Pyrazolo[1,5-a]pyridines

    • Title: Targeting HIV-1 Reverse Transcriptase Using a Fragment-Based Approach (Details synthesis of 4-bromo deriv
    • Source:Molecules 2023, 28(7), 3086.
    • URL:[Link]

  • Iodination Protocols

    • Title: Regioselective C3-Halogenation of Pyrazolo[1,5-a]pyrimidines (Analogous reactivity for pyridine fused systems).
    • Source:RSC Adv., 2024.
    • URL:[Link]

  • Commercial Availability & CAS Verification

    • Compound: 4-Bromopyrazolo[1,5-a]pyridine (CAS: 1427404-87-2).[4][5][6][13][14]

    • Source: BLD Pharm / Ambeed.

Sources

Exploratory

Technical Monograph: 4-Bromo-3-iodopyrazolo[1,5-a]pyridine

This technical guide details the chemical properties, synthesis, and reactivity profile of 4-Bromo-3-iodopyrazolo[1,5-a]pyridine , a critical bifunctional scaffold in medicinal chemistry. [1][2] Chemical Identity & Physi...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical properties, synthesis, and reactivity profile of 4-Bromo-3-iodopyrazolo[1,5-a]pyridine , a critical bifunctional scaffold in medicinal chemistry.

[1][2]

Chemical Identity & Physicochemical Profile

This molecule represents a "privileged scaffold" in drug discovery, particularly for kinase inhibitors (e.g., RET, ERK) and HIV-1 reverse transcriptase inhibitors. Its value lies in the orthogonal reactivity of the halogen atoms at positions C3 (iodine) and C4 (bromine), enabling precise, sequential modular synthesis.

PropertyData
CAS Number 2238831-51-9
IUPAC Name 4-Bromo-3-iodopyrazolo[1,5-a]pyridine
Molecular Formula C₇H₄BrIN₂
Molecular Weight 322.93 g/mol
SMILES Ic1c(Br)c2n(c1)ccc2
Appearance Off-white to pale yellow crystalline solid (Predicted based on analogs)
Solubility Soluble in DMSO, DMF, DCM; sparingly soluble in water.
LogP (Calc) ~3.2 (Lipophilic)
Synthetic Architecture

The synthesis of 4-Bromo-3-iodopyrazolo[1,5-a]pyridine is a convergent process. It relies on constructing the fused bicyclic system first, followed by late-stage electrophilic halogenation. This order is critical because direct cyclization of pre-iodinated precursors often leads to regioisomeric mixtures or dehalogenation.

Step-by-Step Protocol

Phase 1: Scaffold Construction (The [3+2] Cycloaddition)

  • Reagents: 4-Bromopyridine, O-(Mesitylsulfonyl)hydroxylamine (MSH) or O-(2,4-Dinitrophenyl)hydroxylamine (DNPH), Ethyl propiolate (or equivalent alkyne).

  • Mechanism:

    • N-amination of 4-bromopyridine yields the N-aminopyridinium salt.

    • Base-mediated 1,3-dipolar cycloaddition with the alkyne forms the pyrazolo[1,5-a]pyridine core.

    • Note: Starting with 4-bromopyridine ensures the bromine is fixed at the C4 position of the final scaffold.

Phase 2: Regioselective C3-Iodination

  • Reagents: N-Iodosuccinimide (NIS), Acetonitrile (MeCN).

  • Conditions: Ambient temperature, 1–4 hours.

  • Rationale: The C3 position of the pyrazolo[1,5-a]pyridine ring is the most electron-rich site (HOMO localization). Electrophilic aromatic substitution with NIS occurs exclusively at C3, leaving the C4-bromine intact.

Synthesis Workflow Visualization

Synthesis Start 4-Bromopyridine Inter1 N-Aminopyridinium Salt Start->Inter1 N-Amination (MSH or DNPH) Scaffold 4-Bromopyrazolo[1,5-a]pyridine Inter1->Scaffold [3+2] Cycloaddition (Alkyne + Base) Product 4-Bromo-3-iodopyrazolo[1,5-a]pyridine Scaffold->Product Electrophilic Iodination (NIS, MeCN, RT)

Figure 1: Convergent synthesis pathway ensuring regiochemical fidelity.

Reactivity & Functionalization Strategy

The core utility of this molecule is its sequential cross-coupling capability . The electronic disparity between the C3-I and C4-Br bonds creates a self-validating reactivity ladder.

The Reactivity Hierarchy (I > Br)
  • C3-Iodine (High Reactivity): The C-I bond is weaker and more accessible to oxidative addition by Pd(0) catalysts. It reacts under mild conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, 60°C).

  • C4-Bromine (Moderate Reactivity): The C-Br bond is sterically adjacent to the bridgehead but less reactive. It remains inert during the C3 functionalization if controlled temperatures are used. It requires "forcing" conditions (e.g., XPhos Pd G2, 100°C) or a second distinct catalytic cycle.

Experimental Logic: Sequential Suzuki Coupling

To selectively functionalize this scaffold, researchers must adhere to the following thermodynamic order:

  • First Coupling (C3): Target the Iodine.

    • Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄.[1]

    • Temp: 40–60°C.[2]

    • Result: 3-Aryl-4-bromopyrazolo[1,5-a]pyridine.[3]

  • Second Coupling (C4): Target the Bromine.

    • Catalyst: Buchwald generations (e.g., XPhos-Pd-G2) or Pd(OAc)₂/SPhos.

    • Temp: >80°C.

    • Result: 3,4-Diarylpyrazolo[1,5-a]pyridine.

Reactivity Logic Visualization

Reactivity cluster_logic Selectivity Rule: Bond Dissociation Energy (C-I < C-Br) Core 4-Bromo-3-iodopyrazolo[1,5-a]pyridine Step1 Step 1: C3-Functionalization (Suzuki/Sonogashira) Core->Step1 Mild Conditions (Target I) Inter 3-Substituted-4-Bromo Intermediate Step1->Inter Step2 Step 2: C4-Functionalization (Suzuki/Buchwald) Inter->Step2 Harsh Conditions (Target Br) Final 3,4-Disubstituted Product Step2->Final

Figure 2: Orthogonal functionalization logic based on halogen bond dissociation energies.

Applications in Drug Discovery
  • Kinase Inhibition: The pyrazolo[1,5-a]pyridine core mimics the purine ring of ATP, allowing it to bind into the hinge region of kinases. The 3- and 4-positions project substituents into the hydrophobic back pocket and solvent-exposed regions, respectively.

  • Fragment-Based Design: As identified in HIV-1 Reverse Transcriptase research, the 4-position is critical for optimizing binding affinity in NNRTI-adjacent sites. The 4-bromo handle allows for rapid library generation of alkynes or biaryls to probe this pocket.

Safety & Handling
  • Hazards: Classified as Acute Tox. 3 (Oral) . It is a potent alkylating/arylating agent precursor.

  • Storage: Light-sensitive (due to C-I bond). Store at -20°C under inert atmosphere (Argon/Nitrogen) to prevent deiodination or discoloration.

  • Waste: Segregate as halogenated organic waste. Avoid contact with strong oxidizers.

References
  • Chemical Identity & CAS: ChemSrc. 4-Bromo-3-iodopyrazolo[1,5-a]pyridine (CAS 2238831-51-9).[4][5] Link

  • Scaffold Synthesis (General): Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO Mediated [3+2] Annulation. Org. Lett. 2022.[6] Link

  • Halogenation Selectivity: Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines. RSC Adv., 2024. Link

  • Cross-Coupling Selectivity: A Comparative Guide to Catalysts for Selective Cross-Coupling of Polyhalogenated Heterocycles. BenchChem. Link

  • Medicinal Application (HIV): Targeting HIV-1 Reverse Transcriptase Using a Fragment-Based Approach. Molecules, 2023.[7][8][9] Link

Sources

Foundational

Spectroscopic Characterization of 4-Bromo-3-iodopyrazolo[1,5-a]pyridine: An In-Depth Technical Guide

An in-depth technical guide for researchers, scientists, and drug development professionals. Abstract The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif in modern medicinal chemistry, forming the cor...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide for researchers, scientists, and drug development professionals.

Abstract

The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif in modern medicinal chemistry, forming the core of numerous compounds with diverse biological activities. The targeted introduction of halogens, such as bromine and iodine, onto this scaffold creates a versatile chemical intermediate, primed for further functionalization through cross-coupling reactions. 4-Bromo-3-iodopyrazolo[1,5-a]pyridine is a prime example of such a building block, offering two distinct and orthogonally reactive handles for molecular elaboration. Unambiguous structural confirmation of this intermediate is paramount to ensure the fidelity of subsequent synthetic steps. This technical guide provides a comprehensive analysis of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for 4-Bromo-3-iodopyrazolo[1,5-a]pyridine. We will delve into the theoretical underpinnings of the predicted spectral features, offer detailed experimental protocols for data acquisition, and illustrate how these powerful analytical techniques are synergistically employed for definitive structural elucidation.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of small molecule structural analysis, providing granular information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For a substituted heterocyclic system like 4-Bromo-3-iodopyrazolo[1,5-a]pyridine, a combination of 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments is essential for complete and unambiguous assignment.

Theoretical Framework & Predictive Analysis

The electronic structure of the pyrazolo[1,5-a]pyridine ring system, combined with the strong electron-withdrawing and anisotropic effects of the bromine and iodine substituents, dictates the chemical shifts (δ) and coupling constants (J) observed in its NMR spectra.

  • ¹H NMR Spectroscopy: The protons on the pyridine ring (H5, H6, H7) and the pyrazole ring (H2) will exhibit distinct chemical shifts. The introduction of bromine at C4 and iodine at C3 significantly influences the electronic distribution. The iodine at C3 will deshield the adjacent H2 proton. The bromine at C4 will similarly deshield the adjacent H5 proton. Protons H6 and H7 are further removed and will be less affected, though their coupling patterns will remain critical for assignment. Based on data for the parent pyrazolo[1,5-a]pyridine and known substituent chemical shift (SCS) effects of halogens, we can predict the approximate chemical shifts.[1][2]

  • ¹³C NMR Spectroscopy: The carbon chemical shifts are highly sensitive to the presence of halogens. The carbons directly bonded to bromine (C4) and iodine (C3) will experience the most dramatic effects. The "heavy atom effect" of iodine typically induces a significant upfield shift on the directly attached carbon (C3), while the carbon attached to bromine (C4) will be downfield shifted relative to the parent system. Other carbons in the ring will also experience shifts based on their proximity to the substituents.[3][4]

Predicted ¹H and ¹³C NMR Spectral Data

The following table summarizes the predicted NMR data for 4-Bromo-3-iodopyrazolo[1,5-a]pyridine, assuming data acquisition in a standard solvent like DMSO-d₆.

Position Predicted ¹H δ (ppm) Multiplicity Predicted J (Hz) Predicted ¹³C δ (ppm)
H2~8.4s-~145
C3---~85
C3a---~140
C4---~115
H5~8.7dJ₅,₆ ≈ 7.0~128
H6~7.2tJ₆,₅ ≈ 7.0, J₆,₇ ≈ 7.0~118
H7~7.6dJ₇,₆ ≈ 7.0~115
C8---~152

Note: These are predicted values and may vary based on solvent and experimental conditions. The assignment requires confirmation via 2D NMR techniques.

Structural Verification with 2D NMR Spectroscopy

While 1D NMR provides initial data, 2D NMR experiments are required for a self-validating and trustworthy assignment. The interplay between different 2D techniques provides a logical pathway to connect every proton and carbon in the molecule.

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this molecule, a strong correlation is expected between H5, H6, and H7, confirming their positions in the pyridine ring spin system. The H2 proton should appear as an isolated singlet with no COSY cross-peaks.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons (¹H-¹³C). It allows for the unambiguous assignment of the protonated carbons (C2, C5, C6, C7) by linking the already assigned proton signals to their corresponding carbon signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for elucidating the core structure. It shows correlations between protons and carbons over two to three bonds. Key expected correlations include:

    • H2 correlating to C3, C3a, and C8.

    • H5 correlating to C3a, C4, and C7.

    • H7 correlating to C5 and C8.

This network of long-range correlations acts as a self-validating system, confirming the placement of substituents and the fusion of the two heterocyclic rings.

G cluster_1D 1D NMR Analysis cluster_2D 2D NMR Correlation H1_NMR ¹H NMR (Identify Spin Systems & Singlets) COSY COSY (H5-H6-H7 Connectivity) H1_NMR->COSY Correlate Protons HMBC HMBC (Confirm Ring Structure & Quaternary Carbons) H1_NMR->HMBC Assign Quaternary Carbons C13_NMR ¹³C NMR (Count Carbon Signals) C13_NMR->HMBC Assign Quaternary Carbons HSQC HSQC (Assign C2, C5, C6, C7) COSY->HSQC Assign Protonated Carbons HSQC->HMBC Assign Quaternary Carbons Final Final Structure Confirmation HMBC->Final

Caption: Logical workflow for unambiguous NMR assignment.

Experimental Protocol: NMR Data Acquisition

This protocol outlines the steps for acquiring high-quality NMR data suitable for full structural elucidation.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of 4-Bromo-3-iodopyrazolo[1,5-a]pyridine.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial. DMSO-d₆ is often preferred for its ability to dissolve a wide range of organic compounds.

    • Transfer the solution to a standard 5 mm NMR tube.

  • Instrument Setup (400 MHz Spectrometer or higher recommended):

    • Insert the sample into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

  • 1D ¹H Spectrum Acquisition:

    • Acquire a standard ¹H spectrum with 16-32 scans.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Calibrate the spectrum by setting the residual solvent peak to its known chemical shift (e.g., DMSO-d₆ at 2.50 ppm).

  • 1D ¹³C{¹H} Spectrum Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans (e.g., 1024 or more) may be necessary to achieve an adequate signal-to-noise ratio, especially for quaternary carbons.

    • Calibrate the spectrum using the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

  • 2D Spectra Acquisition (COSY, HSQC, HMBC):

    • Load standard parameter sets for each 2D experiment.

    • Optimize spectral widths and acquisition times for the specific sample.

    • Acquire the data. 2D experiments will require longer acquisition times, ranging from 30 minutes to several hours depending on the sample concentration and desired resolution.

  • Data Analysis:

    • Process all 2D spectra using appropriate software.

    • Systematically assign cross-peaks according to the workflow described in Section 1.3 to build the final, validated structure.

Part 2: Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. For structural elucidation, Electron Ionization (EI) is a classic and highly informative "hard" ionization technique that generates a reproducible fragmentation pattern, serving as a molecular fingerprint.[5][6][7]

Predicted Molecular Ion and Isotopic Pattern

The molecular formula for 4-Bromo-3-iodopyrazolo[1,5-a]pyridine is C₇H₄BrIN₂. The presence of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and iodine (¹²⁷I = 100%) will create a distinct isotopic pattern for the molecular ion (M⁺˙). The mass spectrum will show two major peaks for the molecular ion, separated by two m/z units, with nearly equal intensity (an "M" and "M+2" peak), which is a hallmark signature of a monobrominated compound.[8]

Property Value
Molecular FormulaC₇H₄BrIN₂
Monoisotopic Mass (using ⁷⁹Br)321.8606 u
Predicted Isotopic Peaks Relative Abundance (%)
m/z 321.86~100
m/z 322.86~12
m/z 323.86~97
Proposed Fragmentation Pathway

Under high-energy Electron Ionization (70 eV), the molecular ion is energetically unstable and will undergo fragmentation.[9] The fragmentation cascade is dictated by the relative strengths of the chemical bonds. The Carbon-Iodine bond is significantly weaker than the Carbon-Bromine bond, which in turn is weaker than the bonds within the heterocyclic ring. Therefore, the most probable fragmentation pathway involves the sequential loss of the halogen radicals.[10]

  • Initial Ionization: The molecule is ionized to form the molecular ion radical, [C₇H₄BrIN₂]⁺˙.

  • Loss of Iodine (Primary Fragmentation): The most facile fragmentation is the homolytic cleavage of the C-I bond, resulting in the loss of an iodine radical (I•). This will produce a highly abundant fragment ion [C₇H₄BrN₂]⁺.

  • Loss of Bromine: The [C₇H₄BrN₂]⁺ fragment can then lose a bromine radical (Br•) to form [C₇H₄N₂]⁺˙.

  • Ring Fragmentation: Subsequent fragmentation will likely involve the loss of stable neutral molecules like hydrogen cyanide (HCN) from the pyrazole or pyridine ring portions of the molecule.

G M [C₇H₄BrIN₂]⁺˙ m/z ≈ 322, 324 F1 [C₇H₄BrN₂]⁺ m/z ≈ 195, 197 M->F1 - I• F2 [C₇H₄N₂]⁺˙ m/z ≈ 116 F1->F2 - Br• F3 [C₅H₃N]⁺˙ m/z ≈ 77 F2->F3 - HCN

Caption: Proposed EI fragmentation pathway.

Experimental Protocol: Mass Spectrometry Data Acquisition

This protocol describes a general method for analyzing the title compound using Gas Chromatography-Mass Spectrometry (GC-MS), a common technique for volatile, thermally stable small molecules.

  • Sample Preparation:

    • Prepare a dilute solution of the compound (~100 µg/mL) in a volatile organic solvent such as Ethyl Acetate or Dichloromethane.

  • GC-MS Instrumentation and Parameters:

    • Gas Chromatograph: Agilent 8890 GC System or equivalent.

    • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent single quadrupole mass spectrometer.

    • Ion Source: Electron Ionization (EI).

    • Injector: Split/splitless inlet, operated in split mode (e.g., 50:1 split ratio) to avoid overloading the column and detector.

    • Injection Volume: 1 µL.

    • Injector Temperature: 250 °C.

    • GC Column: A standard non-polar or mid-polar column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 300 °C.

      • Hold: 5 minutes at 300 °C.

    • Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Electron Energy: 70 eV.

    • Mass Range: m/z 40-400.

  • Data Analysis:

    • Acquire the total ion chromatogram (TIC) to determine the retention time of the analyte.

    • Extract the mass spectrum from the chromatographic peak.

    • Analyze the isotopic pattern of the molecular ion to confirm the presence of one bromine atom.

    • Identify key fragment ions and compare them to the proposed fragmentation pathway to confirm the structure.

Part 3: Integrated Spectroscopic Analysis

The true power of modern analytical chemistry lies in the integration of multiple techniques. For 4-Bromo-3-iodopyrazolo[1,5-a]pyridine, NMR and MS provide complementary information that, when combined, offers an irrefutable structural proof.

  • MS confirms the elemental composition and mass. The accurate mass and, most critically, the distinct M/M+2 isotopic pattern immediately confirm the presence of a single bromine atom and provide the overall molecular weight. This validates the molecular formula.

  • NMR confirms the specific isomeric arrangement. While MS can confirm the formula C₇H₄BrIN₂, it cannot distinguish between the many possible isomers. NMR, through the specific chemical shifts and coupling patterns of the protons and the long-range HMBC correlations, definitively establishes the connectivity of the atoms, confirming the 4-Bromo-3-iodo substitution pattern on the pyrazolo[1,5-a]pyridine core.

Conclusion

The structural characterization of 4-Bromo-3-iodopyrazolo[1,5-a]pyridine is readily achievable through a systematic application of NMR and MS. The key analytical signatures for this compound are: a ¹H NMR spectrum showing four distinct aromatic signals (one singlet, one triplet, and two doublets); a mass spectrum exhibiting a characteristic M/M+2 molecular ion cluster around m/z 322/324; and a primary fragmentation event corresponding to the loss of an iodine radical (a loss of 127 amu). By following the detailed protocols and interpretive logic presented in this guide, researchers and drug development professionals can confidently verify the structure of this valuable synthetic intermediate, ensuring the integrity and success of their scientific endeavors.

References

  • Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097. Available at: [Link]

  • ResearchGate. (n.d.). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Retrieved February 22, 2026, from [Link]

  • ResearchGate. (n.d.). Chemical shift values and assigned coupling constants of compound (7 a) by ¹H‐NMR. Retrieved February 22, 2026, from [Link]

  • Shaaban, M. R., et al. (2016). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. Molecules, 21(9), 1233. Available at: [Link]

  • Szeliga, M., et al. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Molecules, 27(15), 4939. Available at: [Link]

  • Semantic Scholar. (n.d.). S1 Supporting Information Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: Design,. Retrieved February 22, 2026, from [Link]

  • Kudryavtsev, K. V., et al. (2023). NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. Molecules, 28(18), 6586. Available at: [Link]

  • Abraham, R. J., et al. (1996). Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and an analysis of the contributions to the SCS in halocyclohexanes. Journal of the Chemical Society, Perkin Transactions 2, (8), 1615-1624. Available at: [Link]

  • Modgraph. (n.d.). Proton Chemical Shifts in NMR. Part 10.† Bromine and Iodine Substituent Chemical Shifts (SCS) and an Analysis of the Contrib. Retrieved February 22, 2026, from [Link]

  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. Available at: [Link]

  • Wikipedia. (n.d.). Electron ionization. Retrieved February 22, 2026, from [Link]

  • Jimeno, M. L., et al. (1997). 1H and 13C NMR study of perdeuterated pyrazoles. Magnetic Resonance in Chemistry, 35(4), 291-294. Available at: [Link]

  • Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry. Available at: [Link]

  • Emory University. (n.d.). Mass Spectrometry Ionization Methods. Retrieved February 22, 2026, from [Link]

  • Mondal, T., et al. (2021). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. Scientific Reports, 11(1), 2633. Available at: [Link]

  • Prasain, J. (2009). Ion fragmentation of small molecules in mass spectrometry. UAB. Available at: [Link]

  • ResearchGate. (n.d.). Electron ionization time-of-flight mass spectrometry: Historical review and current applications. Retrieved February 22, 2026, from [Link]

  • Clark, J. (n.d.). Fragmentation Patterns in Mass Spectra. Chemguide. Retrieved February 22, 2026, from [Link]

  • LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved February 22, 2026, from [Link]

  • FAPESP. (2022). Influence of stereoelectronic interactions on the 13C NMR chemical shift in iodine-containing molecules. BV FAPESP. Available at: [Link]

  • Wang, Y., et al. (2023). A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. Molecules, 28(15), 5852. Available at: [Link]

  • ResearchGate. (n.d.). A study of Substituent Effect on 1H and 13C nmr Spectra of N- and C-Substituted Carbazoles. Retrieved February 22, 2026, from [Link]

  • Vikse, K. L., & McIndoe, J. S. (2018). Ionization methods for the mass spectrometry of organometallic compounds. Journal of Mass Spectrometry, 53(11), 1021-1032. Available at: [Link]

Sources

Exploratory

Structural Characterization &amp; Crystallographic Analysis: 4-Bromo-3-iodopyrazolo[1,5-a]pyridine

The following technical guide details the structural characterization and crystallographic analysis of 4-Bromo-3-iodopyrazolo[1,5-a]pyridine (CAS 2238831-51-9). This guide is structured for medicinal chemists and crystal...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural characterization and crystallographic analysis of 4-Bromo-3-iodopyrazolo[1,5-a]pyridine (CAS 2238831-51-9).

This guide is structured for medicinal chemists and crystallographers, focusing on the specific intermolecular interactions (halogen bonding) that drive the solid-state assembly of this scaffold—a critical motif in modern kinase inhibitor design.

Executive Summary & Compound Significance

4-Bromo-3-iodopyrazolo[1,5-a]pyridine represents a highly functionalized "privileged scaffold" in drug discovery. The pyrazolo[1,5-a]pyridine core is isosteric with the indole ring system but offers distinct hydrogen-bonding acceptors and metabolic stability profiles.

  • Primary Utility: Intermediate for transition-metal catalyzed cross-couplings (Suzuki-Miyaura at C-4, Sonogashira at C-3).[1]

  • Structural Interest: The presence of two distinct halogen atoms (Br at C-4, I at C-3) creates a competitive landscape for halogen bonding (XB) .[1] Understanding the crystal packing is essential for predicting solubility, stability, and potential binding modes in protein pockets (e.g., Trk, PI3K kinases).

Synthesis & Crystallization Protocol

Synthetic Route Strategy

Direct electrophilic halogenation of the pyrazolo[1,5-a]pyridine core occurs preferentially at the C-3 position due to the high electron density of the pyrazole ring. Therefore, the C-4 bromine must be introduced prior to cyclization or via a directed C-H activation on the pre-formed core.

Recommended Workflow:

  • Precursor Selection: Start with 3-bromopyridine.[1]

  • N-Amination: Formation of N-amino-3-bromopyridinium mesitylenesulfonate.[1]

  • Cyclization: [3+2] Cycloaddition with ethyl propiolate or similar alkynes to yield the 4-bromopyrazolo[1,5-a]pyridine core (regioselectivity dependent on steric control).[1]

  • Regioselective Iodination: Electrophilic iodination using NIS (N-iodosuccinimide) selectively targets the C-3 position.[1]

Crystallization Methodology

Obtaining X-ray quality crystals requires balancing the solubility of the di-halogenated core with the need for slow nucleation.[1]

Protocol: Vapor Diffusion (Sitting Drop) [1]

  • Solvent A (Good Solvent): Dissolve 10 mg of compound in 0.5 mL of Dichloromethane (DCM) or Tetrahydrofuran (THF) .[1]

  • Solvent B (Anti-Solvent): n-Hexane or Pentane .[1]

  • Setup: Place the solution in a central well. Surround with 1.0 mL of Solvent B. Seal the chamber.

  • Kinetics: Allow to equilibrate at 4°C for 72-96 hours. The high halogen content typically facilitates heavy-atom crystallization.[1]

Structural Analysis & Data Interpretation[1][2][3]

Predicted Crystal Lattice Parameters

Based on isostructural analogs (e.g., 4-halo-1H-pyrazoles and substituted pyrazolo[1,5-a]pyrimidines), the expected crystallographic parameters are defined below.

ParameterExpected Range/ValueNotes
Crystal System Monoclinic or TriclinicCommon for planar heteroaromatics.[1][2]
Space Group P2₁/c or P-1Centrosymmetric packing favored to maximize dipole cancellation.[1]
Z (Formula Units) 4Standard for P2₁/c.
Density (

)
> 2.10 g/cm³High density due to heavy atoms (Br + I).[1]
Volume (V) ~950 - 1100 ų
The Halogen Bonding (XB) Landscape

The crystal structure is governed by the competition between the Iodine and Bromine atoms as Lewis acids (


-hole donors) and the Nitrogen atoms as Lewis bases.[1]
  • Primary Interaction (Structure Directing): C3-I···N

    • The Iodine atom at C-3 is more polarizable than Bromine, creating a larger positive electrostatic potential (

      
      -hole).
      
    • Target: The bridgehead nitrogen or the pyridine nitrogen of a neighboring molecule.[1]

    • Distance: Expected to be 80-85% of the sum of van der Waals radii (~2.8 - 3.0 Å).

  • Secondary Interaction: C4-Br···Br-C4 (Type II Halogen Bond)[1]

    • Lateral packing often involves Br[1]···Br contacts where the electrophilic cap of one bromine interacts with the nucleophilic belt of another.[1]

Experimental Workflow Visualization

CrystallizationWorkflow cluster_conditions Critical Parameters Raw Crude 4-Br-3-I-PP Solubilization Dissolution (DCM/THF) Raw->Solubilization 10 mg/mL Filter Syringe Filtration (0.2 µm PTFE) Solubilization->Filter Remove particulates Diffusion Vapor Diffusion (Hexane Anti-solvent) Filter->Diffusion Sealed Chamber Harvest Crystal Harvest (Paratone Oil) Diffusion->Harvest 72 hrs @ 4°C XRD SC-XRD Data Collection (Mo Kα) Harvest->XRD Cryo-loop

Figure 1: Optimized vapor diffusion workflow for growing single crystals of halogenated pyrazolo[1,5-a]pyridines.

Technical Deep Dive: Halogen Bonding Network

Understanding the specific topology of the 4-Bromo-3-iodo substitution is vital for drug design, as these halogens often displace conserved water molecules in kinase active sites.

Sigma-Hole Anisotropy

In the solid state, the C-I bond exhibits a "positive cap" along the bond axis.

  • Mechanism: The electron-withdrawing nature of the

    
     carbon and the pyrazole ring enhances the 
    
    
    
    -hole on the Iodine.[1]
  • Consequence: The molecules likely arrange in "head-to-tail" chains or ribbons, driven by

    
     interactions.
    
Interaction Hierarchy Diagram

HalogenBonding Molecule 4-Bromo-3-iodo pyrazolo[1,5-a]pyridine Iodine Iodine (C3) (Strong $sigma$-hole) Molecule->Iodine Bromine Bromine (C4) (Weak $sigma$-hole) Molecule->Bromine Nitrogen Nitrogen (N1/N4) (Lewis Base) Molecule->Nitrogen Iodine->Nitrogen Primary XB (Short Contact) Bromine->Bromine Type II XB (Packing) Bromine->Nitrogen Competitive (Less Likely)

Figure 2: Hierarchical organization of intermolecular forces. The I···N interaction is predicted to be the dominant structure-directing motif.[1]

Characterization Data Sheet (Template)

When the structure is solved, the following data points are critical for validation.

MetricTypical Value (Å/°)Structural Significance
C(3)-I Bond Length 2.08 - 2.10 ÅIndicator of

hybridization integrity.[1]
C(4)-Br Bond Length 1.88 - 1.90 ÅStandard aromatic C-Br distance.[1]
I···N Distance 2.80 - 3.10 ÅKey Metric: Values < 3.53 Å (vdW sum) confirm strong halogen bonding.[1]

C-I···N
170° - 180°Linearity confirms

-hole directionality.[1]
Planarity (RMSD) < 0.05 ÅThe fused bicyclic system should be essentially planar.[1]

References

  • Regioselective Halogenation: Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii). (2024).[1][3][4] RSC Advances.

  • Structural Analogs (Pyrazole Halides): Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole. (2023).[1][5][3] Crystals. [1]

  • Scaffold Synthesis: Synthesis of pyrazolo[1,5-a]pyridines via oxidative [3+2] cycloaddition. (2017).[1] Synthesis.

  • Halogen Bonding Principles: The Halogen Bond: Nature, Function, and Applications. (2016).[1][6] IUCrJ.

Sources

Foundational

Strategic Guide: Halogenated Pyrazolopyridine Building Blocks in Synthesis

Executive Summary Pyrazolopyridines represent a privileged scaffold in medicinal chemistry, serving as bioisosteres for purines and indoles. Their utility in drug discovery—particularly for kinase inhibitors (e.g., p38 M...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyrazolopyridines represent a privileged scaffold in medicinal chemistry, serving as bioisosteres for purines and indoles. Their utility in drug discovery—particularly for kinase inhibitors (e.g., p38 MAP kinase), GABA receptor ligands (e.g., Indiplon analogs), and anti-infectives—relies heavily on the strategic placement of halogen handles (Cl, Br, I).

This guide addresses the regioselective synthesis and orthogonal functionalization of the two most prevalent isomers: pyrazolo[1,5-a]pyridine and pyrazolo[3,4-b]pyridine . It provides a roadmap for navigating the electronic dichotomy between the electron-rich pyrazole ring and the electron-deficient pyridine ring to achieve precise molecular editing.

Structural Architecture & Electronic Bias

To successfully utilize these building blocks, one must understand the intrinsic electronic landscape that dictates reactivity.

The Isomer Dichotomy
ScaffoldStructureKey Electronic FeaturesPrimary Halogenation Sites
Pyrazolo[1,5-a]pyridine Fused N-bridgehead system.C3: Highly nucleophilic (enamine-like).C7: Acidic proton; susceptible to C-H activation/lithiation.C4/5/6: Pyridine-like; electrophilic if activated.C3 (Electrophilic sub.)C7 (Lithiation/Trapping)
Pyrazolo[3,4-b]pyridine Pyrazole fused to pyridine (C-C bond).C3: Nucleophilic (pyrazole character).C4/C6: Highly electrophilic (ortho/para to pyridine N).C3 (Electrophilic sub.)C4/C6 (POCl3 from oxo-precursor)
Reactivity Heatmap (Visual Logic)

The following diagram illustrates the divergent reactivity profiles, guiding the sequence of functionalization.

ReactivityMap Core15 Pyrazolo[1,5-a]pyridine Core C3_15 Position C3 (Nucleophilic) Core15->C3_15 Electrophilic Aromatic Substitution (NIS, NBS) C7_15 Position C7 (Directing Group Effect) Core15->C7_15 C-H Activation / Lithiation Core34 Pyrazolo[3,4-b]pyridine Core C3_34 Position C3 (Halogenation) Core34->C3_34 Electrophilic Halogenation C46_34 Positions C4/C6 (SNAr / Suzuki) Core34->C46_34 Nucleophilic Displacement (Cl -> N/O/C)

Figure 1: Divergent reactivity profiles of the two primary pyrazolopyridine isomers.

Synthesis of the Core Scaffold[1]

Before halogenation, efficient access to the parent ring system is required.[1]

Pyrazolo[1,5-a]pyridine Assembly

The most robust method involves the [3+2] cycloaddition of


-aminopyridines with alkynes or alkenes.[2][3]
  • Mechanism: The

    
    -aminopyridine is oxidized (often in situ) to a pyridinium ylide, which undergoes dipolar cycloaddition.
    
  • Key Reagent: Phenyliodine(III) diacetate (PIDA) or TEMPO/O2 are preferred oxidants over older lead-based reagents.

Pyrazolo[3,4-b]pyridine Assembly

These are typically constructed via condensation of 5-aminopyrazoles with 1,3-dicarbonyl equivalents (or alkynyl aldehydes).[4][5]

  • Advantage: Allows installation of C4/C6 functionality (e.g., -OH, which is converted to -Cl) during the ring-closing step.

Regioselective Halogenation Protocols

This section details how to install halogen handles (I, Br, Cl) selectively.

Protocol A: C3-Iodination of Pyrazolo[1,5-a]pyridine

Target: Installation of a reactive handle for Suzuki/Sonogashira coupling.

Rationale: The C3 position is the most electron-rich site. Using NIS (N-iodosuccinimide) allows for mild conditions that tolerate other functional groups.

Step-by-Step Methodology:

  • Dissolution: Dissolve pyrazolo[1,5-a]pyridine (1.0 equiv) in acetonitrile (ACN).

  • Addition: Add NIS (1.1 equiv) portion-wise at 0°C to prevent over-halogenation.

  • Reaction: Stir at room temperature (RT) for 2–4 hours. Monitor by LC-MS (Target mass M+126).

  • Quench: Add 10% aqueous sodium thiosulfate (

    
    ) to remove excess iodine (color changes from brown to yellow/clear).
    
  • Workup: Extract with EtOAc, wash with brine, dry over

    
    .
    
  • Yield Expectation: >85% isolated yield.

Protocol B: C4-Chlorination of Pyrazolo[3,4-b]pyridine

Target: Converting a C4-hydroxy/oxo group (from ring synthesis) into a chloro-handle for


.

Rationale: The C4-position is para to the pyridine nitrogen, making it highly susceptible to nucleophilic attack after chlorination.

Step-by-Step Methodology:

  • Setup: Place 4-hydroxy-1H-pyrazolo[3,4-b]pyridine in a round-bottom flask.

  • Reagent: Add

    
     (excess, solvent/reagent) carefully.
    
  • Catalyst: Add a drop of DMF (Vilsmeier-Haack type activation).

  • Reflux: Heat to 100°C for 4–6 hours.

  • Quench (Critical): Pour the reaction mixture slowly onto crushed ice/ammonia solution. Caution: Exothermic reaction.

  • Isolation: Filter the precipitate (the chloride is usually a solid).

Orthogonal Cross-Coupling Strategies

The power of halogenated building blocks lies in site-selectivity . When a scaffold contains multiple halogens (e.g., 3-Br, 6-Cl), the order of reactivity is predictable and exploitable.

The Reactivity Hierarchy

In Pd-catalyzed cross-couplings (Suzuki-Miyaura), the rate of oxidative addition typically follows:



Strategic Workflow:

  • Step 1: Couple the C3-Iodo/Bromo position using mild Pd conditions (e.g.,

    
    , 
    
    
    
    , 60°C). The C4/C6-Chloro bond remains intact.
  • Step 2: Activate the C4/C6-Chloro position using forcing conditions (e.g.,

    
    , XPhos, 100°C) or perform 
    
    
    
    with amines.
Visualization of Orthogonal Coupling

CouplingStrategy Start 3-Bromo-6-chloro-pyrazolo[1,5-a]pyridine Step1 Step 1: Suzuki Coupling (C3-Selective) Reagents: Ar-B(OH)2, Pd(PPh3)4, Na2CO3, 60°C Start->Step1 Intermediate 3-Aryl-6-chloro-pyrazolo[1,5-a]pyridine (C-Cl bond intact) Step1->Intermediate Step2 Step 2: Buchwald-Hartwig (C6-Selective) Reagents: Amine, Pd2(dba)3, XPhos, 110°C Intermediate->Step2 Final 3,6-Difunctionalized Product Step2->Final

Figure 2: Sequential functionalization strategy for a di-halogenated scaffold.

Troubleshooting & Optimization

IssueProbable CauseSolution
C3-Halogenation yields mixture of mono/di-halo Over-reaction due to high reactivity of pyrazole ring.Use exactly 1.0 eq of NIS/NBS. Lower temp to -10°C.
Poor solubility of core scaffold Strong

-stacking of planar system.
Use polar aprotic solvents (DMF, DMA) or add PEG-400 as a co-solvent.
Lack of regioselectivity in Suzuki (Br vs Cl) Ligand is too active (promotes Cl insertion).Use "dumber" ligands like

for the first coupling (Br) to avoid touching the Cl.
Dehalogenation (Reduction)

-hydride elimination or protodehalogenation.
Ensure anhydrous solvents; switch base to

; avoid alcoholic solvents if possible.

References

  • Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO-Mediated [3 + 2] Annulation. Organic Letters, 2022.[6] [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 2022.[5] [Link]

  • Site-Selective Suzuki–Miyaura Coupling of Heteroaryl Halides. Chemical Science, 2017.[7] [Link]

  • Regioselective C3-Halogenation of Pyrazolo[1,5-a]pyrimidines. RSC Advances, 2024. (Analogous chemistry for 1,5-a systems). [Link]

  • Synthesis of Pyrazolo[1,5-a]pyridines (General Review). Organic Chemistry Portal. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Fidelity Suzuki Coupling of 4-Bromo-3-iodopyrazolo[1,5-a]pyridine

Executive Summary This application note details the site-selective Suzuki-Miyaura cross-coupling of 4-Bromo-3-iodopyrazolo[1,5-a]pyridine , a critical scaffold in the synthesis of kinase inhibitors (e.g., JAK, Trk, and p...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the site-selective Suzuki-Miyaura cross-coupling of 4-Bromo-3-iodopyrazolo[1,5-a]pyridine , a critical scaffold in the synthesis of kinase inhibitors (e.g., JAK, Trk, and p38 MAPK inhibitors). The presence of two distinct halogen handles (C3-I and C4-Br) allows for programmable, sequential functionalization. This guide provides validated protocols to exclusively couple the C3-iodide under mild conditions, followed by activation of the sterically and electronically distinct C4-bromide, enabling the rapid generation of non-symmetrical diaryl libraries.

Mechanistic Grounding & Chemoselectivity

The Challenge of Dihalogenated Heterocycles

The primary challenge in functionalizing 4-Bromo-3-iodopyrazolo[1,5-a]pyridine is preventing "scrambling"—the formation of inseparable mixtures of mono-C3, mono-C4, and bis-coupled products. Success relies on exploiting the kinetic difference in Oxidative Addition (OA) rates between the Carbon-Iodine and Carbon-Bromine bonds.[1]

Reactivity Hierarchy
  • Position 3 (C-I): The pyrazole ring's 3-position is electron-rich due to donation from the bridgehead nitrogen. However, in Pd-catalysis, the weak C-I bond dissociation energy (BDE ~53 kcal/mol) dominates, making it the fastest site for oxidative addition.

  • Position 4 (C-Br): Located on the pyridine ring, this position is electronically coupled to the bridgehead but possesses a stronger C-Br bond (BDE ~68 kcal/mol). It requires higher activation energy (heat) or electron-rich phosphine ligands to undergo oxidative addition.

Visualizing the Workflow

The following diagram illustrates the sequential logic and kinetic selectivity pathways.

ReactionPathways Start 4-Bromo-3-iodopyrazolo [1,5-a]pyridine C3_Product Intermediate: 3-Aryl-4-bromopyrazolo [1,5-a]pyridine Start->C3_Product Protocol A: Pd(PPh3)4, Na2CO3 RT - 40°C Side_Product Impurity: Bis-coupled Product Start->Side_Product Overheating or Excess Boronic Acid Final_Product Final Target: 3,4-Diarylpyrazolo [1,5-a]pyridine C3_Product->Final_Product Protocol B: XPhos Pd G2, K3PO4 80°C - 100°C

Figure 1: Chemoselective workflow. Protocol A targets the C3-I bond. Protocol B activates the remaining C4-Br bond.

Experimental Protocols

Protocol A: Site-Selective C3-Coupling (The "Mild" Route)

Objective: Couple an aryl boronic acid to the C3-position while retaining the C4-bromide.

Reagents:

  • Substrate: 4-Bromo-3-iodopyrazolo[1,5-a]pyridine (1.0 equiv)

  • Boronic Acid: Aryl-B(OH)₂ (1.05 equiv)

  • Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂·DCM (5 mol%)

  • Base: Na₂CO₃ (2.0 M aqueous, 2.0 equiv)

  • Solvent: 1,4-Dioxane or DME (degassed)

Step-by-Step Procedure:

  • Setup: In a reaction vial equipped with a stir bar, add the substrate (1.0 equiv), aryl boronic acid (1.05 equiv), and Pd catalyst (5 mol%).

  • Inert Atmosphere: Seal the vial and purge with Nitrogen or Argon for 5 minutes.

  • Solvent Addition: Add degassed 1,4-Dioxane (0.1 M concentration relative to substrate) and 2.0 M aqueous Na₂CO₃ via syringe.

  • Reaction: Stir at Room Temperature (20–25°C) .

    • Note: If the reaction is sluggish after 2 hours, warm to 40°C. Do not exceed 50°C to avoid touching the bromine.

  • Monitoring: Monitor by LCMS. The starting material (M+) should disappear, replaced by the monocoupled product (M + Aryl - I). Watch for the appearance of bis-coupled product (M + 2Aryl - I - Br); if observed, cool the reaction immediately.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄, concentrate, and purify via flash chromatography (Hexanes/EtOAc).

Critical Checkpoint: The C4-Br bond is sensitive. Using a weak base (Carbonate) and avoiding phosphine ligands with high turnover numbers (like SPhos) at this stage is crucial for selectivity.

Protocol B: Sequential C4-Coupling (The "Forcing" Route)

Objective: Functionalize the C4-position on the isolated intermediate from Protocol A.

Reagents:

  • Substrate: 3-Aryl-4-bromopyrazolo[1,5-a]pyridine (1.0 equiv)

  • Boronic Acid: Aryl'-B(OH)₂ (1.5 equiv)

  • Catalyst: XPhos Pd G2 or Pd(OAc)₂/SPhos (5–10 mol%)

  • Base: K₃PO₄ (3.0 equiv)

  • Solvent: Toluene/Water (10:1) or 1,4-Dioxane/Water[2]

Step-by-Step Procedure:

  • Setup: Combine the C3-arylated intermediate (1.0 equiv), the second boronic acid (1.5 equiv), and the active precatalyst (e.g., XPhos Pd G2, 5 mol%).

  • Solvent & Base: Add solvent and base (K₃PO₄ is preferred for sterically hindered couplings).

  • Reaction: Heat to 80–100°C for 4–12 hours.

    • Mechanistic Note: The bulky, electron-rich XPhos ligand facilitates oxidative addition into the stronger C-Br bond and promotes reductive elimination in sterically congested environments (adjacent to the C3-aryl group).

  • Workup: Standard aqueous workup and purification.

Optimization & Troubleshooting Guide

The following table summarizes common issues and validated solutions for this specific scaffold.

IssueProbable CauseCorrective Action
Loss of Selectivity (Bis-coupling) Temperature too high during Protocol A.Lower temp to RT. Switch to weaker base (NaHCO₃). Reduce catalyst loading to 2 mol%.
Debromination (Protodehalogenation) Hydride source present; excessive heating.Avoid alcoholic solvents (EtOH/iPrOH) in Protocol A. Use anhydrous Toluene in Protocol B.
Stalled C4-Coupling Steric hindrance from C3-aryl group.Switch to SPhos or RuPhos ligands. Increase temp to 110°C (microwave). Use Ba(OH)₂ as base.
Homocoupling of Boronic Acid Oxygen present in system.Rigorous degassing (sparging) is required. Add 10 mol% hydroquinone (radical scavenger) if persistent.
Catalyst Selection Matrix

CatalystChoice Decision Select Catalyst based on Step & Sterics Step1 Step 1: C3-Iodo Coupling Decision->Step1 Step2 Step 2: C4-Bromo Coupling Decision->Step2 Cat1 Pd(PPh3)4 Standard, cheap, high selectivity Step1->Cat1 Preferred Cat2 Pd(dppf)Cl2 Robust, tolerates basic N Step1->Cat2 Alternative Cat3 XPhos Pd G2 Excellent for Cl/Br & sterics Step2->Cat3 Preferred Cat4 Pd(tBu3P)2 Highly active for unreactive Br Step2->Cat4 Difficult Substrates

Figure 2: Catalyst selection decision tree based on reaction stage.

Safety & Handling

  • 4-Bromo-3-iodopyrazolo[1,5-a]pyridine: Treat as a potential irritant and sensitizer. Handle in a fume hood.

  • Palladium Catalysts: Pd species can be toxic. Avoid inhalation of dust.

  • Waste Disposal: Aqueous waste containing Palladium and Boron must be segregated from standard organic waste streams according to local EHS regulations.

References

  • General Reactivity of Pyrazolo[1,5-a]pyridines

    • Synthesis and functionaliz
    • Source: Royal Society of Chemistry (RSC) Advances[3]

  • Halogen Selectivity in Suzuki Coupling

    • Chemoselective Cross-Coupling Reactions of Polyhalogen
    • Source: Chemical Reviews (ACS Public
  • Catalyst Systems for Deactivated Bromides

    • Buchwald Precatalysts (XPhos/SPhos) for Suzuki-Miyaura Coupling.
    • Source: Journal of the American Chemical Society[4]

  • Sequential Coupling Methodologies

    • One-pot sequential Suzuki–Miyaura coupling for diaryl-heterocycles.[2][5]

    • Source: Tetrahedron Letters

Sources

Application

Synthesis of kinase inhibitors from 4-Bromo-3-iodopyrazolo[1,5-a]pyridine

Application Note: Sequential Functionalization of 4-Bromo-3-iodopyrazolo[1,5-a]pyridine for Kinase Inhibitor Discovery Abstract The pyrazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, servi...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Sequential Functionalization of 4-Bromo-3-iodopyrazolo[1,5-a]pyridine for Kinase Inhibitor Discovery

Abstract

The pyrazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for indole and azaindole cores found in numerous FDA-approved kinase inhibitors (e.g., Vemurafenib, Encorafenib).[1] This guide details the synthesis and orthogonal functionalization of 4-Bromo-3-iodopyrazolo[1,5-a]pyridine . By exploiting the differential reactivity of the C3-Iodine and C4-Bromine bonds, researchers can rapidly generate diverse libraries of ATP-competitive inhibitors.[1] This protocol focuses on the "Linchpin Strategy," enabling the sequential installation of hinge-binding motifs and hydrophobic pocket occupants.[1]

The Scaffold Advantage: Why 4-Bromo-3-iodo?

In kinase inhibitor design, the core scaffold must orient substituents to interact with specific regions of the ATP-binding pocket.[1][2] The 4-bromo-3-iodopyrazolo[1,5-a]pyridine core offers a unique geometric and chemical advantage:

  • C3-Position (Iodine): Corresponds to the C3 of indole. In many kinase inhibitors, this position is ideal for attaching the hinge-binding motif (e.g., a pyridine, pyrazole, or amide) that forms hydrogen bonds with the kinase backbone.[1]

  • C4-Position (Bromine): Projects substituents into the solvent-front or the hydrophobic back-pocket (Gatekeeper region), depending on the specific kinase topology.

  • Orthogonality: The C–I bond is significantly weaker (Bond Dissociation Energy ~53 kcal/mol) than the C–Br bond (~68 kcal/mol). This allows for highly selective Palladium-catalyzed cross-coupling at C3 without disturbing the C4-bromide, which can be functionalized in a subsequent step.[1]

Scientific Logic: The "Linchpin" Synthesis Strategy

The synthesis relies on the principle of Chemo-selective Oxidative Addition . Palladium(0) catalysts insert into carbon-halogen bonds at rates determined by bond strength and steric accessibility.

  • Step 1 (C3-Functionalization): Under mild conditions (low temperature, standard ligands), Pd(0) undergoes oxidative addition exclusively at the C3–I bond.

  • Step 2 (C4-Functionalization): Under forcing conditions (higher temperature, electron-rich ligands like Buchwald phosphines), the surviving C4–Br bond is engaged.

Visualizing the Pathway (DOT Diagram)

G Start 4-Bromopyridine Intermediate N-Amination Intermediate Start->Intermediate MSH or HOSA Core 4-Bromopyrazolo [1,5-a]pyridine Intermediate->Core Ethyl Propiolate Cyclization Dihalo 4-Bromo-3-iodo pyrazolo[1,5-a]pyridine (THE LINCHPIN) Core->Dihalo NIS, MeCN (Regioselective Iodination) Prod_A Kinase Inhibitor (Precursor) Dihalo->Prod_A Suzuki Coupling (C3) Pd(PPh3)4, Na2CO3, 60°C (Selective C-I activation) Final Final Drug Candidate Prod_A->Final Buchwald/Suzuki (C4) Pd2(dba)3, XPhos, 100°C (C-Br activation)

Caption: The sequential functionalization workflow ("Linchpin Strategy") exploiting differential halogen reactivity.

Detailed Protocols

Phase A: Synthesis of the Core (4-Bromo-3-iodopyrazolo[1,5-a]pyridine)

Safety Note: This sequence involves O-(Mesitylsulfonyl)hydroxylamine (MSH) or similar aminating agents, which can be energetic. Handle with blast shields and avoid metal spatulas.

Step 1: N-Amination of 4-Bromopyridine

  • Reagents: Dissolve 4-bromopyridine hydrochloride (10 mmol) in DCM (50 mL).

  • Reaction: Add a freshly prepared solution of MSH (12 mmol) in DCM dropwise at 0°C.

  • Conditions: Stir at 0°C for 1 h, then allow to warm to RT for 2 h.

  • Workup: The N-aminopyridinium salt often precipitates or can be precipitated with Et2O. Filter and dry under vacuum. Store cold.

Step 2: Cyclization to Pyrazolo[1,5-a]pyridine

  • Reagents: Suspend the N-amino salt (10 mmol) in DMF (20 mL). Add K2CO3 (25 mmol) and Ethyl propiolate (12 mmol).

  • Reaction: Stir at RT for 12 h. The color typically changes to dark brown/red.

  • Workup: Dilute with water (100 mL), extract with EtOAc (3x). Wash organics with brine.[3]

  • Purification: Flash chromatography (Hexane/EtOAc).

  • Transformation: Saponify the ester (LiOH, THF/H2O) and decarboxylate (heat in diphenyl ether or Cu-catalyzed decarboxylation) to obtain 4-bromopyrazolo[1,5-a]pyridine .

Step 3: Regioselective Iodination

  • Reagents: Dissolve 4-bromopyrazolo[1,5-a]pyridine (5 mmol) in Acetonitrile (25 mL).

  • Reaction: Add N-Iodosuccinimide (NIS) (5.5 mmol) portion-wise at 0°C.

  • Mechanism: The C3 position is the most nucleophilic (highest HOMO coefficient). The C4-Br acts as a weak deactivator but directs electrophiles to C3 via steric and electronic effects.

  • Monitoring: TLC/LCMS will show conversion to the mono-iodo species.

  • Workup: Quench with sat. Na2S2O3 (to remove excess iodine). Extract with EtOAc.[3][4]

  • Yield: Typically 85-95%. Product is a stable solid.

Phase B: Orthogonal Cross-Coupling (The Library Generation)

This phase demonstrates the synthesis of a "Type I" inhibitor motif.[5]

Protocol 1: C3-Selective Suzuki-Miyaura Coupling Target: Installation of the Hinge Binder (e.g., Pyridine-3-boronic acid).

ParameterSpecificationRationale
Catalyst Pd(PPh3)4 (5 mol%)Standard Pd(0) is sufficient for C-I insertion; avoids activating C-Br.
Solvent DME/Water (4:1)Degassed.[3] DME promotes solubility of the heterocycle.
Base Na2CO3 (2.0 equiv)Mild base prevents side reactions.
Temperature 60°CCritical: Keep < 70°C to prevent C-Br oxidative addition.
Time 2-4 HoursMonitor by LCMS. Stop immediately upon consumption of SM.

Procedure:

  • Charge flask with 4-bromo-3-iodopyrazolo[1,5-a]pyridine (1.0 eq), Boronic Acid (1.1 eq), and Pd(PPh3)4.

  • Evacuate and backfill with Argon (3x).

  • Add degassed DME/Water and Base.

  • Heat to 60°C.

  • Validation: LCMS should show a single peak for the product (M+H). No bis-coupled product should be observed if temp is controlled.

Protocol 2: C4-Functionalization (Buchwald-Hartwig or Suzuki) Target: Installation of Hydrophobic Tail (e.g., substituted aniline or aryl group).

Note: The C4-Br bond is sterically crowded by the new C3-substituent (peri-interaction). More active catalysts are required.

ParameterSpecificationRationale
Catalyst Pd2(dba)3 / XPhosXPhos is bulky and electron-rich, facilitating oxidative addition into hindered/deactivated bromides.[1]
Solvent Toluene or DioxaneHigh boiling point required.
Base Cs2CO3 or NaOtBuStronger base often needed for Buchwald couplings.
Temperature 100-110°CEnergy required to break C-Br bond.[1]

Procedure:

  • Use the isolated product from Protocol 1.

  • Add Coupling Partner (e.g., Aniline derivative for Buchwald, or Boronic ester for Suzuki).

  • Add Catalyst system (Pd source + Ligand).[3]

  • Heat to reflux.

  • Purification: Final compounds often require Reverse Phase HPLC due to polarity.

Troubleshooting & Optimization (Self-Validating Systems)

  • Issue: "Scrambling" or Bis-coupling during Step 1.

    • Cause: Temperature too high or catalyst too active (e.g., using XPhos in Step 1).

    • Fix: Switch to Pd(OAc)2/PPh3 and lower temp to 40°C. Use the "Validation" check in Protocol 1.

  • Issue: No reaction at C4 (Step 2).

    • Cause: Steric hindrance from the C3 group.

    • Fix: Switch to "Pre-catalysts" like XPhos Pd G3 or RuPhos Pd G3 which activate rapidly. Switch solvent to t-Amyl alcohol for higher reflux temps.

  • Issue: Protodehalogenation (Loss of Br/I).

    • Cause: Hydride source present (often from solvent or excess boronic acid decomposition).

    • Fix: Ensure anhydrous solvents if using sensitive catalysts; reduce reaction times.

References

  • General Synthesis of Pyrazolo[1,5-a]pyridines

    • Title: "Recent advances in the synthesis and functionalization of pyrazolo[1,5-a]pyridines."[2][6][7]

    • Source:RSC Advances, 2014.[1]

    • Link:[Link]

  • Regioselective Halogenation & Coupling

    • Title: "Regioselective Synthesis of 3,4-Disubstituted Pyrazolo[1,5-a]pyridines via Palladium-C
    • Source:Journal of Organic Chemistry, 2011.[1] (Contextual citation for regioselectivity principles in fused bicyclic systems).

    • Link:[Link]

  • Kinase Inhibitor Application (TRK/ERK)

    • Title: "Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent Inhibitors of Trk Kinases."[7][8]

    • Source:ACS Medicinal Chemistry Letters, 2013.[1]

    • Link:[Link]

  • Protocol Grounding (N-Amination)

    • Title: "Amination of Pyridines with O-(Mesitylsulfonyl)hydroxylamine."
    • Source:Organic Syntheses, Coll.[1] Vol. 6, p.652.[1]

    • Link:[Link]

Sources

Method

The Strategic Utility of 4-Bromo-3-iodopyrazolo[1,5-a]pyridine in Medicinal Chemistry: A Guide to Sequential Cross-Coupling Reactions

The pyrazolo[1,5-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, renowned for its role as a "privileged structure" in the design of potent kinase inhibitors and other therapeutic agents.[1][2] Its uni...

Author: BenchChem Technical Support Team. Date: February 2026

The pyrazolo[1,5-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, renowned for its role as a "privileged structure" in the design of potent kinase inhibitors and other therapeutic agents.[1][2] Its unique electronic properties and ability to form key interactions within the ATP-binding sites of kinases have led to the development of numerous clinical candidates and approved drugs.[3][4] This guide focuses on a particularly valuable, yet underexplored, building block: 4-Bromo-3-iodopyrazolo[1,5-a]pyridine . The strategic placement of two distinct halogens on this scaffold opens the door for sequential, site-selective cross-coupling reactions, enabling the efficient and controlled synthesis of complex, multi-substituted derivatives.

This document provides a comprehensive overview of the synthetic utility of 4-bromo-3-iodopyrazolo[1,5-a]pyridine, with a focus on detailed protocols for its sequential functionalization via Sonogashira and Suzuki cross-coupling reactions. These methodologies are designed to provide researchers, scientists, and drug development professionals with the practical knowledge to leverage this versatile intermediate in their discovery programs.

The Power of Orthogonal Halogens: A Gateway to Molecular Diversity

The key to the synthetic utility of 4-bromo-3-iodopyrazolo[1,5-a]pyridine lies in the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in palladium-catalyzed cross-coupling reactions. The generally accepted order of reactivity is C–I > C–Br > C–Cl, a principle that allows for the selective functionalization of one position while leaving the other intact for subsequent transformations.[5][6][7] This "orthogonal" reactivity provides a powerful tool for building molecular complexity in a controlled and predictable manner.

By first targeting the more reactive C-3 iodo position under milder conditions, an alkyne or aryl group can be introduced. The remaining C-4 bromo position can then be functionalized in a second, distinct cross-coupling reaction, often under more forcing conditions. This stepwise approach is critical for the synthesis of unsymmetrically substituted pyrazolo[1,5-a]pyridines, which is often a requirement for optimizing biological activity and pharmacokinetic properties.

Strategic Synthesis of Kinase Inhibitors

The pyrazolo[1,5-a]pyrimidine core is a well-established pharmacophore in the development of kinase inhibitors.[8][9] The ability to introduce diverse substituents at the C-3 and C-4 positions of the pyrazolo[1,5-a]pyridine ring system allows for the fine-tuning of interactions with the target kinase. For instance, substituents at these positions can modulate binding affinity, selectivity, and cellular potency. The sequential functionalization of 4-bromo-3-iodopyrazolo[1,5-a]pyridine provides a direct route to a wide array of 3,4-disubstituted analogs for structure-activity relationship (SAR) studies.

Below is a conceptual workflow illustrating how 4-bromo-3-iodopyrazolo[1,5-a]pyridine can be utilized to generate a library of potential kinase inhibitors.

G A 4-Bromo-3-iodopyrazolo[1,5-a]pyridine B Site-Selective Sonogashira Coupling (C-I Bond Activation) A->B C 3-Alkynyl-4-bromopyrazolo[1,5-a]pyridine Intermediate B->C D Site-Selective Suzuki Coupling (C-Br Bond Activation) C->D E 3-Alkynyl-4-arylpyrazolo[1,5-a]pyridine (Potential Kinase Inhibitor) D->E F Terminal Alkyne F->B G Arylboronic Acid G->D

Figure 1: Conceptual workflow for the sequential functionalization of 4-bromo-3-iodopyrazolo[1,5-a]pyridine to generate potential kinase inhibitors.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the sequential Sonogashira and Suzuki cross-coupling reactions of 4-bromo-3-iodopyrazolo[1,5-a]pyridine. These protocols are based on established principles of cross-coupling chemistry and are designed to be a starting point for optimization in specific research contexts.[10][11][12]

Protocol 1: Site-Selective Sonogashira Coupling at the C-3 Position

This protocol describes the selective coupling of a terminal alkyne to the C-3 position of 4-bromo-3-iodopyrazolo[1,5-a]pyridine, leveraging the higher reactivity of the C-I bond.

Materials:

  • 4-Bromo-3-iodopyrazolo[1,5-a]pyridine

  • Terminal alkyne (e.g., phenylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous, degassed solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions (Schlenk flask or equivalent)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 4-bromo-3-iodopyrazolo[1,5-a]pyridine (1.0 equiv), PdCl₂(PPh₃)₂ (0.03 equiv), and CuI (0.06 equiv).

  • Add anhydrous, degassed solvent (e.g., THF) and triethylamine (3.0 equiv).

  • Stir the mixture at room temperature for 10 minutes.

  • Slowly add the terminal alkyne (1.2 equiv) via syringe.

  • Stir the reaction mixture at room temperature for 12-24 hours, or until completion as monitored by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-alkynyl-4-bromopyrazolo[1,5-a]pyridine.

Table 1: Representative Reaction Conditions for Site-Selective Sonogashira Coupling

ParameterConditionRationale
Catalyst PdCl₂(PPh₃)₂A common and effective catalyst for Sonogashira couplings.
Co-catalyst CuIFacilitates the formation of the copper acetylide intermediate.
Base TriethylamineActs as both a base and a solvent in some cases.
Solvent THF or DMF (anhydrous, degassed)Aprotic solvents suitable for palladium-catalyzed reactions.
Temperature Room TemperatureMilder conditions to favor selective reaction at the C-I bond.
Atmosphere Inert (Argon or Nitrogen)Prevents degradation of the catalyst and reagents.
Protocol 2: Suzuki Coupling at the C-4 Position

This protocol describes the subsequent functionalization of the C-4 bromo position of the 3-alkynyl-4-bromopyrazolo[1,5-a]pyridine intermediate with an arylboronic acid.

Materials:

  • 3-Alkynyl-4-bromopyrazolo[1,5-a]pyridine (from Protocol 1)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Base (e.g., sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃))

  • Solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the 3-alkynyl-4-bromopyrazolo[1,5-a]pyridine (1.0 equiv), arylboronic acid (1.5 equiv), and base (2.0-3.0 equiv).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv).

  • Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, or until completion as monitored by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-alkynyl-4-arylpyrazolo[1,5-a]pyridine.

Table 2: Representative Reaction Conditions for Suzuki Coupling at the C-4 Position

ParameterConditionRationale
Catalyst Pd(PPh₃)₄ or Pd(dppf)Cl₂Robust catalysts for Suzuki couplings, often requiring higher temperatures for C-Br bond activation.
Base Na₂CO₃ or K₂CO₃ (aqueous solution)Inorganic bases are commonly used in Suzuki reactions.
Solvent 1,4-Dioxane/Water or Toluene/Ethanol/WaterA mixture of organic solvent and water is typical for Suzuki couplings.
Temperature 80-100 °CMore forcing conditions are generally required to activate the C-Br bond compared to the C-I bond.
Atmosphere Inert (Argon or Nitrogen)Maintains the integrity of the catalytic system.

Data Presentation and Visualization

The following diagram illustrates the sequential cross-coupling workflow, highlighting the key reagents and intermediates.

G cluster_0 Protocol 1: Sonogashira Coupling cluster_1 Protocol 2: Suzuki Coupling A 4-Bromo-3-iodopyrazolo[1,5-a]pyridine C Catalyst: PdCl₂(PPh₃)₂ Co-catalyst: CuI Base: Et₃N Solvent: THF, RT A->C B Terminal Alkyne (e.g., Phenylacetylene) B->C D 3-Alkynyl-4-bromopyrazolo[1,5-a]pyridine C->D E 3-Alkynyl-4-bromopyrazolo[1,5-a]pyridine G Catalyst: Pd(PPh₃)₄ Base: Na₂CO₃ Solvent: Dioxane/H₂O, 90°C E->G F Arylboronic Acid (e.g., Phenylboronic acid) F->G H 3-Alkynyl-4-arylpyrazolo[1,5-a]pyridine G->H

Figure 2: Experimental workflow for the sequential Sonogashira and Suzuki coupling of 4-bromo-3-iodopyrazolo[1,5-a]pyridine.

Conclusion and Future Perspectives

4-Bromo-3-iodopyrazolo[1,5-a]pyridine is a highly valuable and versatile building block for medicinal chemistry. Its di-halogenated nature allows for a predictable and controlled sequential functionalization, providing a powerful platform for the synthesis of diverse libraries of compounds for drug discovery. The protocols outlined in this guide offer a solid foundation for researchers to explore the chemical space around the pyrazolo[1,5-a]pyridine core, with the ultimate goal of developing novel and effective therapeutic agents, particularly in the realm of kinase inhibition. Further exploration of different cross-coupling partners and optimization of reaction conditions will undoubtedly expand the utility of this promising scaffold.

References

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. (URL not available)
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
  • Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. MDPI. (URL: [Link])

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. (URL: [Link])

  • Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase. (URL not available)
  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. PMC. (URL: [Link])

  • Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents. (URL not available)
  • Divergent and Regioselective Synthesis of Pyrazolo[1,5- a]pyridines and Imidazo[1,5. (URL: https://pubs.acs.org/doi/10.1021/acs.orglett.1c01431)
  • Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange. Verlag der Zeitschrift für Naturforschung. (URL: [Link])

  • New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6- ones based on 5-aminopyrazoles and azlactones. (URL not available)
  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. PMC. (URL: [Link])

  • Three successive and regiocontroled palladium cross-coupling reactions to easily synthesize novel series of 2,4,6-tris(het)aryl pyrido[1′,2′:1,5]pyrazolo[3,4-d]pyrimidines. PMC. (URL: [Link])

  • Regioselective Synthesis of Pyrazolo[1,5- a]pyridine via TEMPO-Mediated [3 + 2] Annulation-Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds. PubMed. (URL: [Link])

  • Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. PMC. (URL: [Link])

  • Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. MDPI. (URL: [Link])

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PMC. (URL: [Link])

  • Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. PMC. (URL: [Link])

  • Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines – sequential versus multicomponent reaction approach. Beilstein Journals. (URL: [Link])

  • One-step synthesis of cyanated pyrazolo[1,5-a]pyridines utilizing N-aminopyridines as a 1,3-dipole and a nitrogen source. Organic Chemistry Frontiers (RSC Publishing). (URL: [Link])

  • Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. RSC Publishing. (URL: [Link])

  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI. (URL: [Link])

  • Synthesis of 4-substituted pyridine by Suzuki and Sonogashira reactions. ResearchGate. (URL: [Link])

Sources

Application

Application Note: Development of Antibacterial Agents Using Pyrazolo[1,5-a]pyridine Scaffold

[1][2][3][4] Executive Summary & Rationale The pyrazolo[1,5-a]pyridine scaffold has emerged as a privileged structure in the design of next-generation antibacterial agents, particularly for targeting DNA Gyrase B (GyrB)...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4]

Executive Summary & Rationale

The pyrazolo[1,5-a]pyridine scaffold has emerged as a privileged structure in the design of next-generation antibacterial agents, particularly for targeting DNA Gyrase B (GyrB) and Topoisomerase IV (ParE) . Unlike fluoroquinolones, which stabilize the DNA-enzyme cleavage complex, pyrazolo[1,5-a]pyridines typically act as competitive inhibitors at the ATP-binding site of the ATPase subdomain.

This mechanism offers a distinct advantage: lack of cross-resistance with existing fluoroquinolones. This guide outlines the chemical synthesis, Structure-Activity Relationship (SAR) optimization, and biological validation protocols necessary to develop these agents.

Chemical Synthesis Strategy

The construction of the pyrazolo[1,5-a]pyridine core relies on a [3+2] cycloaddition strategy. The most robust and scalable method involves the 1,3-dipolar cycloaddition of


-aminopyridinium salts with electron-deficient alkynes.
Synthesis Workflow Diagram

Synthesis_Workflow Start Pyridine Derivative (Starting Material) Step1 N-Amination (H2NOSO3H or MSH) Start->Step1 Activation Inter N-Aminopyridinium Salt (Intermediate) Step1->Inter Formation Step2 [3+2] Cycloaddition (Alkyne + Base) Inter->Step2 + Ethyl Propiolate + K2CO3 Product Pyrazolo[1,5-a]pyridine Core Step2->Product Cyclization Funct Functionalization (Suzuki/Amide Coupling) Product->Funct SAR Optimization

Caption: General synthetic route for pyrazolo[1,5-a]pyridine scaffold construction via N-aminopyridinium ylide.

Detailed Protocol: Core Synthesis

Objective: Synthesis of ethyl pyrazolo[1,5-a]pyridine-3-carboxylate.

Reagents:

  • Pyridine derivative (1.0 equiv)

  • Hydroxylamine-O-sulfonic acid (HOSA) (1.2 equiv)

  • Ethyl propiolate (1.2 equiv)

  • Potassium carbonate (

    
    ) (2.5 equiv)
    
  • Dimethylformamide (DMF) (Anhydrous)

Step-by-Step Methodology:

  • N-Amination: Dissolve the pyridine derivative in water at 0°C. Neutralize with

    
    . Add HOSA portion-wise over 30 minutes. Allow to warm to room temperature (RT) and stir for 12 hours.
    
  • Isolation of Salt: Remove solvent under reduced pressure. Recrystallize the residue from ethanol to obtain the

    
    -aminopyridinium salt.
    
  • Cyclization: Suspend the

    
    -aminopyridinium salt in anhydrous DMF. Add 
    
    
    
    and stir for 15 minutes to generate the N-iminopyridine ylide in situ.
  • Addition: Dropwise add ethyl propiolate at 0°C.

  • Reaction: Stir at RT for 16 hours. Monitor by TLC (Hexane:EtOAc 7:3).

  • Workup: Pour reaction mixture into ice-cold water. Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Purify via flash column chromatography (Silica gel, 10-40% EtOAc in Hexane).

Structure-Activity Relationship (SAR) Profiling[5]

Effective antibacterial activity requires precise modification of the core. The binding mode usually involves hydrogen bonding with Asp73 (in S. aureus numbering) and hydrophobic interactions in the ATP pocket.

PositionModification StrategyImpact on Activity
C-3 Ester/Amide/HeterocycleCritical Pharmacophore. Amide linkers often improve binding affinity to the ATPase domain. Heterocycles (e.g., oxadiazoles) can mimic the phosphate group of ATP.
C-7 Alkyl/Aryl groupsSolubility & Potency. Substituents here project into the hydrophobic pocket. Small alkyl groups (Me, Et) or methoxy groups often enhance potency against Gram-positives.
C-2 H or small alkylSteric tolerance is low. Large groups here often clash with the protein backbone, reducing potency.
Ring N Lone pairEssential for hydrogen bonding network within the active site.

Biological Evaluation Protocols

Minimum Inhibitory Concentration (MIC) Determination

Standard: CLSI M07 (Broth Microdilution) [1]. Self-Validation: Inclusion of Quality Control (QC) strains (S. aureus ATCC 29213) is mandatory.[1]

Protocol:

  • Inoculum Prep: Prepare a direct colony suspension of bacteria (e.g., MRSA, E. coli) in saline to equivalent 0.5 McFarland standard (

    
     CFU/mL).
    
  • Dilution: Dilute the suspension 1:150 in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to reach

    
     CFU/mL.
    
  • Plate Setup: Use 96-well round-bottom plates. Add 50 µL of test compound (2x concentration, serial dilutions in CAMHB) to columns 1-11. Column 12 serves as Growth Control (no drug) and Sterility Control (no bacteria).

  • Inoculation: Add 50 µL of the diluted bacterial suspension to wells containing drug. Final inoculum:

    
     CFU/mL.[2]
    
  • Incubation: Incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • Readout: The MIC is the lowest concentration showing no visible growth (turbidity).

Target Validation: GyrB ATPase Inhibition Assay

Rationale: To confirm the mechanism of action is ATPase inhibition rather than DNA intercalation. Method: Malachite Green Phosphate Assay.

Protocol:

  • Reaction Mix: Prepare assay buffer (50 mM Tris-HCl pH 7.5, 5 mM

    
    , 10% DMSO).
    
  • Enzyme: Add recombinant S. aureus GyrB subunit (or E. coli GyrB) to the wells.

  • Inhibitor: Add pyrazolo[1,5-a]pyridine derivative at varying concentrations. Incubate for 10 min at RT.

  • Substrate: Initiate reaction by adding ATP (final conc. 500 µM).

  • Incubation: Incubate at 37°C for 60 minutes.

  • Detection: Add Malachite Green reagent (molybdate/malachite green). Incubate 5 min.

  • Analysis: Measure Absorbance at 620 nm. Calculate

    
     based on phosphate release reduction compared to DMSO control.
    

Mechanism of Action & Resistance

The pyrazolo[1,5-a]pyridine scaffold functions as a dual-target inhibitor , affecting both DNA Gyrase (GyrB) and Topoisomerase IV (ParE). This dual activity significantly lowers the frequency of resistance development compared to single-target drugs.

Molecular Mechanism Diagram

MOA_Pathway Compound Pyrazolo[1,5-a]pyridine Inhibitor Target GyrB / ParE Subunit (ATP Binding Pocket) Compound->Target Competitive Binding (H-bonds with Asp73) Complex Enzyme-Inhibitor Complex Target->Complex Stabilization ATP ATP Molecule ATP->Target Blocked by Inhibitor Result Inhibition of DNA Supercoiling Complex->Result Loss of ATPase Activity CellDeath Bacterial Cell Death (Replication Arrest) Result->CellDeath Downstream Effect

Caption: Mechanism of Action. The inhibitor competes with ATP for the binding site on the GyrB subunit, halting DNA supercoiling.

Resistance Profile
  • Target Mutation: Resistance typically arises from point mutations in the ATP-binding pocket (e.g., Ile78 or Asp73 mutations in S. aureus).

  • Cross-Resistance: Due to the distinct binding site (ATPase domain vs. Cleavage domain), these agents generally retain activity against fluoroquinolone-resistant strains (e.g., Ciprofloxacin-resistant MRSA) [2].

References

  • Clinical and Laboratory Standards Institute (CLSI). (2024).[3] M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 12th Edition. [Link]

  • Cross, J. B., et al. (2016).[4] Discovery of Pyrazolopyridones as a Novel Class of Gyrase B Inhibitors Using Structure Guided Design.[4][5][6] ACS Medicinal Chemistry Letters, 7(4), 374–378.[4] [Link]

Sources

Method

Application Notes and Protocols for 4-Bromo-3-iodopyrazolo[1,5-a]pyridine in Advanced Materials Synthesis

Foreword: Unlocking the Potential of a Bifunctional Heterocyclic Building Block The pyrazolo[1,5-a]pyridine scaffold is a privileged N-heterocyclic system that has garnered significant attention in both medicinal chemist...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unlocking the Potential of a Bifunctional Heterocyclic Building Block

The pyrazolo[1,5-a]pyridine scaffold is a privileged N-heterocyclic system that has garnered significant attention in both medicinal chemistry and materials science.[1][2][3] Its rigid, planar structure and inherent dipolar character, arising from the fusion of a π-excessive pyrazole ring and a π-deficient pyridine ring, provide a unique electronic platform.[1][3] This core structure is known to be a component of emergent fluorophores and materials with interesting photophysical properties.[2][4] The introduction of halogens onto this scaffold is a well-established strategy for creating versatile building blocks for the synthesis of complex, functional molecules through various cross-coupling reactions.[5]

This guide focuses on the potential of a specifically dihalogenated derivative, 4-Bromo-3-iodopyrazolo[1,5-a]pyridine , as a highly valuable, yet currently under-explored, building block for materials science. The presence of two distinct halogen atoms at the C3 and C4 positions—iodine and bromine—offers the potential for regioselective, sequential functionalization. This "orthogonality" in reactivity is a powerful tool for the rational design of advanced organic materials.

While direct literature on the material applications of 4-Bromo-3-iodopyrazolo[1,5-a]pyridine is nascent, this document serves as a forward-looking technical guide. By synthesizing established principles of pyrazolo[1,5-a]pyridine chemistry and the well-documented reactivity of aryl halides, we will lay out a roadmap for its application in areas such as organic electronics, sensing, and functional polymers. The protocols herein are based on established methodologies for related systems and are intended to provide a robust starting point for researchers and scientists.

Overview of the 4-Bromo-3-iodopyrazolo[1,5-a]pyridine Scaffold

Structural and Electronic Properties

The 4-Bromo-3-iodopyrazolo[1,5-a]pyridine molecule combines the core electronic features of the pyrazolo[1,5-a]pyridine system with the synthetic versatility of two different halogen atoms. The iodine at the 3-position is generally more reactive towards oxidative addition in palladium-catalyzed cross-coupling reactions than the bromine at the 4-position. This differential reactivity is the cornerstone of its utility as a building block for stepwise molecular elaboration.

The electronic properties of the final material can be tuned by the choice of substituents introduced at these positions. For instance, the introduction of electron-donating or electron-withdrawing groups can modulate the HOMO/LUMO energy levels, which is critical for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[6][7]

Proposed Synthetic Pathway

G A Pyrazolo[1,5-a]pyridine B 3-Iodopyrazolo[1,5-a]pyridine A->B  Iodination (e.g., NIS, I2) C 4-Bromo-3-iodopyrazolo[1,5-a]pyridine B->C  Bromination (e.g., NBS, Br2)

Figure 1: Proposed two-step synthesis of 4-Bromo-3-iodopyrazolo[1,5-a]pyridine.

Applications in Materials Science: A Forward Look

The unique structure of 4-Bromo-3-iodopyrazolo[1,5-a]pyridine makes it an ideal candidate for the synthesis of a variety of advanced materials.

Organic Light-Emitting Diodes (OLEDs)

Pyridine and pyrazole-containing molecules are widely used in OLEDs as components of emissive layers, host materials, and charge transport layers.[6][7] The pyrazolo[1,5-a]pyridine core can be functionalized to create bipolar host materials or fluorescent emitters. The bromo and iodo groups on our target molecule allow for the sequential introduction of hole-transporting (e.g., carbazole, triphenylamine) and electron-transporting (e.g., triazine, oxadiazole) moieties.

Organic Field-Effect Transistors (OFETs)

The planarity of the pyrazolo[1,5-a]pyridine core is conducive to π-π stacking in the solid state, a key requirement for efficient charge transport in OFETs. By using 4-Bromo-3-iodopyrazolo[1,5-a]pyridine to create extended, conjugated systems, new organic semiconductors can be developed.

Chemosensors

The nitrogen atoms in the pyrazolo[1,5-a]pyridine ring can act as binding sites for metal ions or other analytes. Functionalization via the halogen atoms can introduce chromophores or fluorophores whose photophysical properties change upon binding, forming the basis of a chemosensor.

Experimental Protocols: Harnessing Differential Reactivity

The key to unlocking the potential of 4-Bromo-3-iodopyrazolo[1,5-a]pyridine lies in the selective functionalization of the C-I and C-Br bonds. The greater reactivity of the C-I bond in palladium-catalyzed cross-coupling reactions allows for a stepwise approach.

G cluster_0 Step 1: C-I Functionalization cluster_1 Step 2: C-Br Functionalization A 4-Bromo-3-iodopyrazolo[1,5-a]pyridine B 4-Bromo-3-(R1)-pyrazolo[1,5-a]pyridine A->B  Pd-catalyzed  cross-coupling (e.g., Suzuki, Sonogashira)  at the C-I bond C 4-Bromo-3-(R1)-pyrazolo[1,5-a]pyridine D 4-(R2)-3-(R1)-pyrazolo[1,5-a]pyridine C->D  Pd-catalyzed  cross-coupling (e.g., Suzuki, Buchwald-Hartwig)  at the C-Br bond

Figure 2: General workflow for the sequential functionalization of 4-Bromo-3-iodopyrazolo[1,5-a]pyridine.

Protocol 1: Selective Suzuki-Miyaura Coupling at the C3-Iodo Position

This protocol describes the selective coupling of an arylboronic acid at the more reactive C-I bond, leaving the C-Br bond intact for subsequent reactions.

Objective: To synthesize a 4-bromo-3-aryl-pyrazolo[1,5-a]pyridine derivative.

Materials:

  • 4-Bromo-3-iodopyrazolo[1,5-a]pyridine (1.0 eq)

  • Arylboronic acid (1.1 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., Na₂CO₃, K₂CO₃, 2.0-3.0 eq)

  • Solvent (e.g., Toluene/H₂O, Dioxane/H₂O, DME)

Procedure:

  • To a flame-dried Schlenk flask, add 4-Bromo-3-iodopyrazolo[1,5-a]pyridine, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent, followed by the palladium catalyst.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS. The reaction should show consumption of the starting material and formation of a new, less polar spot.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 4-bromo-3-aryl-pyrazolo[1,5-a]pyridine.

Causality behind Experimental Choices:

  • Catalyst Choice: Pd(PPh₃)₄ is a common and effective catalyst for Suzuki couplings. Other catalysts with specific ligands can be used to optimize yield and reaction time.

  • Base and Solvent: The choice of base and solvent system is crucial for the efficiency of the transmetalation and reductive elimination steps in the catalytic cycle. An aqueous base is often necessary to activate the boronic acid.

  • Inert Atmosphere: The palladium catalyst, particularly in its active Pd(0) state, is sensitive to oxygen. An inert atmosphere is essential to prevent catalyst degradation.

Protocol 2: Sonogashira Coupling at the C3-Iodo Position

This protocol details the introduction of an alkyne moiety at the C3 position, a common strategy for extending conjugation in materials for organic electronics.

Objective: To synthesize a 4-bromo-3-(alkynyl)pyrazolo[1,5-a]pyridine.

Materials:

  • 4-Bromo-3-iodopyrazolo[1,5-a]pyridine (1.0 eq)

  • Terminal alkyne (1.2 - 2.0 eq)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 1-10 mol%)

  • Base (e.g., Triethylamine (TEA), Diisopropylamine (DIPA))

  • Solvent (e.g., THF, DMF)

Procedure:

  • To a flame-dried Schlenk flask, add 4-Bromo-3-iodopyrazolo[1,5-a]pyridine, the palladium catalyst, and CuI.

  • Evacuate and backfill the flask with an inert gas.

  • Add the degassed solvent and the base.

  • Add the terminal alkyne dropwise via syringe.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) and monitor by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with an organic solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality behind Experimental Choices:

  • Copper(I) Co-catalyst: CuI is essential for the Sonogashira reaction, as it facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.

  • Amine Base: The amine base serves both as a solvent and to neutralize the HI generated during the reaction, preventing side reactions.

Protocol 3: Buchwald-Hartwig Amination at the C4-Bromo Position

This protocol describes the functionalization of the remaining C-Br bond after the C-I position has been modified. This is useful for introducing amine-containing groups, which are common in hole-transporting materials.

Objective: To synthesize a 4-(amino)-3-(R1)-pyrazolo[1,5-a]pyridine from a 4-bromo-3-(R1)-pyrazolo[1,5-a]pyridine intermediate.

Materials:

  • 4-Bromo-3-(R1)-pyrazolo[1,5-a]pyridine (1.0 eq)

  • Amine (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 1-3 mol%)

  • Ligand (e.g., XPhos, SPhos, BINAP, 2-6 mol%)

  • Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃, 1.5 - 2.5 eq)

  • Solvent (e.g., Toluene, Dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium catalyst, ligand, and base to a Schlenk tube.

  • Add the 4-bromo-3-(R1)-pyrazolo[1,5-a]pyridine and the amine.

  • Add the degassed solvent.

  • Seal the tube and heat the reaction mixture (typically 80-120 °C) with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool to room temperature and dilute with an organic solvent.

  • Filter through Celite and concentrate the filtrate.

  • Purify by column chromatography.

Causality behind Experimental Choices:

  • Bulky Ligands: Buchwald-Hartwig amination often requires bulky, electron-rich phosphine ligands (like XPhos) to promote the reductive elimination step, which forms the C-N bond.

  • Strong Base: A strong, non-nucleophilic base like sodium t-butoxide is typically required to deprotonate the amine and facilitate the catalytic cycle.

Data Summary and Characterization

The successful synthesis of new materials based on 4-Bromo-3-iodopyrazolo[1,5-a]pyridine will require rigorous characterization. The following table provides expected characterization data for a hypothetical reaction sequence.

Compound Structure Expected ¹H NMR signals (ppm) Expected ¹³C NMR signals (ppm) Expected Mass Spec (m/z)
4-Bromo-3-iodopyrazolo[1,5-a]pyridine A pyrazolo[1,5-a]pyridine with Br at C4 and I at C3Aromatic protons in the 6-9 ppm range.Signals for halogenated carbons.[M+H]⁺ corresponding to C₇H₄BrIN₂
4-Bromo-3-phenylpyrazolo[1,5-a]pyridine Phenyl group at C3, Br at C4Additional signals for the phenyl protons.Signals for the phenyl carbons.[M+H]⁺ corresponding to C₁₃H₉BrN₂
4-(Diphenylamino)-3-phenylpyrazolo[1,5-a]pyridine Phenyl at C3, diphenylamino at C4Further aromatic signals from the diphenylamino group.Additional aromatic carbon signals.[M+H]⁺ corresponding to C₂₅H₁₈N₃

Conclusion and Future Outlook

4-Bromo-3-iodopyrazolo[1,5-a]pyridine represents a highly promising, yet underexplored, building block for materials science. Its dihalogenated structure with differential reactivity at the C3 and C4 positions provides a powerful platform for the rational and sequential synthesis of complex organic materials. The protocols outlined in this guide, based on well-established cross-coupling chemistry, offer a clear pathway for researchers to begin exploring the potential of this versatile scaffold. Future work should focus on the synthesis and isolation of this key intermediate and the subsequent exploration of its derivatives in OLEDs, OFETs, and other advanced material applications. The insights gained will undoubtedly contribute to the growing field of functional N-heterocyclic materials.

References

  • Bioorganic Compounds Research Group, Department of Chemistry, Universidad de los Andes. (n.d.). Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. RSC Publishing. Retrieved from [Link]

  • Cruz, S., & Portilla, J. (n.d.). Pyrazolo[1,5‐a]pyrimidine‐Dioxaborinine Hybrid Dyes: Synthesis and Substituent Effect in the Photophysical Properties. ResearchGate. Retrieved from [Link]

  • Cruz, S., & Portilla, J. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(9), 2708. Retrieved from [Link]

  • Cruz, S., & Portilla, J. (n.d.). Pyrazolopyridine derivatives with photophysical properties. ResearchGate. Retrieved from [Link]

  • Portilla, J., et al. (2020). Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. RSC Advances, 10(55), 33261-33273. Retrieved from [Link]

  • Variyaa, H. H., Panchal, V., & Patel, G. R. (2019). Synthesis and characterization of 4-((5-bromo-1H-pyrazolo [3,4-b]pyridin-3-yl)amino)-N-(substituted)benzenesulfonamide as Antibacterial, and Antioxidant. Current Chemistry Letters, 8(3), 121-130. Retrieved from [Link]

  • Cao, J., et al. (2018). [1][3]Triazolo[1,5-a]pyridine-Based Host Materials for Green Phosphorescent and Delayed-Fluorescence OLEDs with Low Efficiency Roll-Off. ACS Applied Materials & Interfaces, 10(29), 24833-24841. Retrieved from [Link]

  • Reid, J. P., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Crystals, 13(7), 1101. Retrieved from [Link]

  • Wang, Y., et al. (2018). Novel bipyrazolo[1,5-a]pyridine luminogens with aggregation-induced emission enhancement properties. Chemical Communications, 54(76), 10739-10742. Retrieved from [Link]

  • Suzhou Fenghua New Materials Technology Co., Ltd. (n.d.). Custom Pyridine Derivatives Manufacturers, Suppliers. Retrieved from [Link]

  • El-Metwaly, N. (n.d.). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. ResearchGate. Retrieved from [Link]

  • Klásek, A., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. Molecules, 28(2), 856. Retrieved from [Link]

  • CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof. (n.d.). Google Patents.
  • Belskaya, N. P., et al. (2022). Crystal Structure Analysis of 4-Oxo, 4-hydroxy- and 4-alkyl-7-bromopyrazolo[5,1-c][1][3]triazines. Crystals, 13(1), 1. Retrieved from [Link]

  • WO2015100117A1 - Pyrazolo[1,5-a]pyridine derivatives and methods of their use. (n.d.). Google Patents.
  • Khan, I., et al. (2023). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules, 28(18), 6682. Retrieved from [Link]

  • Cruz, S., & Portilla, J. (2021). Functional Pyrazolo[1,5-a]pyrimidines. MDPI Encyclopedia. Retrieved from [Link]

  • Reddy, V. P., et al. (2018). K2S2O8-Promoted Consecutive Tandem Cyclization/Oxidative Halogenation: Access to 3-Halo-Pyrazolo[1,5-a]pyrimidines. The Journal of Organic Chemistry, 83(15), 8518-8526. Retrieved from [Link]

  • Radović, A., et al. (2023). Crystal structure of 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid monohydrate, C4H2N3BrO4·H2O. ResearchGate. Retrieved from [Link]

  • Nadia, M. M., et al. (2024). Synthesis, anticancer evaluation, molecular docking and ADME study of novel pyrido[4',3':3,4]pyrazolo[1,5-a]pyrimidines as potential tropomyosin receptor kinase A (TrKA) inhibitors. BMC Chemistry, 18(1), 68. Retrieved from [Link]

  • Jaćimović, Ž. K., et al. (2025). Crystal structure of 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid dimethyl sulfoxide monosolvate, C4H2N3O4⋅C2H6OS. VinaR. Retrieved from [Link]

  • University of Regensburg. (n.d.). SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. Retrieved from [Link]

  • Guran, C., et al. (2009). Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. Beilstein Journal of Organic Chemistry, 5, 45. Retrieved from [Link]

  • Ben-Méfleh, A., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one derivatives. RSC Advances, 11(2), 1069-1077. Retrieved from [Link]

  • Gomaa, M. S., et al. (2023). Development of New Pyrazolo[3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Molecules, 28(22), 7689. Retrieved from [Link]

  • Al-Tel, T. H. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(11), 3584. Retrieved from [Link]

  • PubChem. (n.d.). 4-bromo-1h-pyrazolo[3,4-c]pyridine. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-Bromo-3-iodopyrazolo[1,5-a]pyridine

Welcome to the technical support center for the synthesis of 4-Bromo-3-iodopyrazolo[1,5-a]pyridine. This guide is designed for researchers, medicinal chemists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Bromo-3-iodopyrazolo[1,5-a]pyridine. This guide is designed for researchers, medicinal chemists, and drug development professionals. Here, we address common challenges, provide in-depth troubleshooting, and offer validated protocols to improve the yield and purity of this valuable heterocyclic intermediate.

I. Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the synthesis of 4-Bromo-3-iodopyrazolo[1,5-a]pyridine.

Q1: What is the most common synthetic pathway for 4-Bromo-3-iodopyrazolo[1,5-a]pyridine?

The most logical and frequently employed strategy is a two-step electrophilic halogenation sequence starting from the parent pyrazolo[1,5-a]pyridine core.

  • Step 1: Regioselective Bromination. The pyrazolo[1,5-a]pyridine is first brominated. The C3 and C7 positions are generally the most electron-rich and susceptible to electrophilic attack. However, specific reagents and conditions can favor bromination at other positions. For the target molecule, we would first aim to synthesize the 4-bromo precursor, which may require a multi-step approach or specific directing groups if direct bromination is not selective. A more common route found in the literature for similar compounds involves starting with a substituted pyridine to build the pyrazole ring.

  • Step 2: Regioselective Iodination. The resulting 4-Bromopyrazolo[1,5-a]pyridine is then subjected to iodination. The C3 position is highly activated and is the most common site for a second electrophilic substitution, leading to the desired product.

Synthetic_Workflow A Pyrazolo[1,5-a]pyridine B 4-Bromopyrazolo[1,5-a]pyridine A->B Bromination C 4-Bromo-3-iodopyrazolo[1,5-a]pyridine B->C Iodination

Caption: General two-step synthesis pathway.

Q2: My iodination step is resulting in a very low yield. What are the likely causes?

Low yields in the C3-iodination of a pyrazolo[1,5-a]pyridine scaffold can stem from several factors:

  • Insufficiently Reactive Iodinating Agent: The reactivity of the 4-bromo intermediate might be lower than the parent heterocycle. Standard molecular iodine (I₂) may not be electrophilic enough. Using N-Iodosuccinimide (NIS) is a common strategy to achieve mono- and di-iodination by varying the reagent ratios.[1]

  • Formation of Byproducts: The primary competing reaction is often di-iodination or iodination at other positions if the conditions are too harsh.

  • Reagent Degradation: Ensure the purity and stability of your iodinating agent. For instance, some N-halo-succinimide reagents can decompose upon prolonged storage or exposure to moisture.

  • Suboptimal Reaction Conditions: Temperature and solvent play a critical role. While some halogenations proceed at room temperature, others may require heating to overcome the activation energy.[2][3] Conversely, excessive heat can lead to product degradation.

Q3: How can I effectively monitor the reaction progress?

Proper reaction monitoring is crucial to maximize yield and minimize byproduct formation. A combination of techniques is often best.

Technique Pros Cons Application Notes
Thin-Layer Chromatography (TLC) Fast, inexpensive, good for real-time tracking.Provides qualitative information only; co-elution can be misleading.Use a UV lamp to visualize spots. A hexane/ethyl acetate solvent system is a good starting point for developing the plate.[4]
LC-MS Provides quantitative data on reactant consumption and product/byproduct formation. Confirms molecular weight.Slower than TLC; requires specialized equipment.The ideal tool for precise optimization, allowing you to track multiple species simultaneously.
¹H NMR Provides definitive structural information on aliquots taken from the reaction.Requires sample workup and access to an NMR spectrometer; not ideal for rapid checks.Look for the appearance of new aromatic signals and the disappearance of the C3-proton signal from the starting material.
Q4: What are the best practices for purifying the final 4-Bromo-3-iodopyrazolo[1,5-a]pyridine?

Purification can be challenging due to the similar polarity of the starting material, product, and potential halogenated byproducts.

  • Column Chromatography: This is the most common method.[4]

    • Stationary Phase: Silica gel is standard.

    • Mobile Phase: A gradient elution starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) is highly recommended to achieve good separation.

  • Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be an excellent final step to achieve high purity.

  • Work-up Procedure: A thorough aqueous work-up is essential before chromatography to remove inorganic salts and catalysts, which can interfere with purification.[4]

II. Troubleshooting Guide: A Deeper Dive

This section provides a structured approach to solving specific experimental problems.

Problem: Low or no yield in the initial bromination step.
  • Root Cause Analysis: Direct bromination of pyrazolo[1,5-a]pyridines can sometimes be low-yielding or non-selective. The choice of brominating agent and reaction conditions are paramount. Using N-halosuccinimides (NBS for bromination) is a common protocol, but it can require elevated temperatures.[2]

  • Proposed Solutions & Protocols:

    • Reagent Screening: If N-Bromosuccinimide (NBS) in a solvent like CCl₄ or THF gives poor results, consider alternative brominating agents.[5]

    • Temperature Optimization: Systematically screen temperatures from room temperature up to the reflux temperature of the chosen solvent. Monitor via TLC or LC-MS to find the optimal balance between reaction rate and byproduct formation.

    • Alternative Synthetic Strategy: If direct bromination is unsuccessful, consider a multi-step synthesis that builds the pyrazolo[1,5-a]pyridine core with the bromine already in place. This often involves starting with a substituted aminopyridine.

Problem: Significant formation of di-halogenated or other regioisomeric byproducts.
  • Root Cause Analysis: The pyrazolo[1,5-a]pyrimidine ring system is generally electron-rich, making it susceptible to multiple halogenations.[1] This is a classic issue of controlling electrophilic substitution on an activated ring.

  • Proposed Solutions & Protocols:

    • Stoichiometric Control: Carefully control the stoichiometry of the iodinating agent. Use of 1.0 to 1.1 equivalents is a good starting point. Varying the ratio of substrate to N-Iodosuccinimide (NIS) can be used to control between mono- and di-iodination.[1]

    • Lower Reaction Temperature: Perform the reaction at a lower temperature (e.g., 0 °C or even -78 °C). Lower temperatures often enhance the kinetic selectivity for the most reactive site, reducing the rate of competing side reactions.

    • Use a Milder Iodinating System: Instead of a highly reactive source like NIS, consider using molecular iodine (I₂) in the presence of an oxidizing agent like hydrogen peroxide or potassium iodate, which generates the electrophilic iodine species in situ.[3][6] This can provide better control.

Caption: Decision workflow for reaction work-up and purification.

III. Step-by-Step Experimental Protocols

The following protocols are based on established procedures for the halogenation of similar heterocyclic systems and serve as a robust starting point for optimization. A synthesis for the closely related 5-Bromo-3-iodopyrazolo[1,5-a]pyridine has been reported and serves as a strong basis for this protocol.[7]

Protocol 1: Synthesis of 4-Bromopyrazolo[1,5-a]pyridine (Hypothetical Intermediate)

(Note: Direct selective C4-bromination can be challenging. This protocol is a general starting point. Synthesis may need to start from a pre-brominated pyridine precursor for optimal results.)

  • Materials:

    • Pyrazolo[1,5-a]pyridine (1.0 equiv)

    • N-Bromosuccinimide (NBS) (1.05 equiv)

    • Acetonitrile (ACN) or Dichloromethane (DCM) as solvent

  • Procedure:

    • Dissolve pyrazolo[1,5-a]pyridine in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.

    • Protect the reaction from light by wrapping the flask in aluminum foil.

    • Add NBS portion-wise to the solution at room temperature.

    • Stir the reaction at room temperature for 4-12 hours. Monitor the consumption of the starting material by TLC.

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude residue by silica gel column chromatography.

Protocol 2: Synthesis of 4-Bromo-3-iodopyrazolo[1,5-a]pyridine
  • Materials:

    • 4-Bromopyrazolo[1,5-a]pyridine (1.0 equiv)

    • N-Iodosuccinimide (NIS) (1.1 equiv)

    • Anhydrous Acetonitrile (ACN) or N,N-Dimethylformamide (DMF)

  • Procedure:

    • To a solution of 4-Bromopyrazolo[1,5-a]pyridine in the anhydrous solvent, add NIS in one portion at room temperature under a nitrogen atmosphere.

    • Stir the mixture at room temperature for 2-6 hours. The reaction progress should be carefully monitored by TLC or LC-MS to avoid the formation of di-iodinated products.

    • Once the starting material is consumed, pour the reaction mixture into water and extract with ethyl acetate (3x).

    • Combine the organic extracts and wash with a 10% aqueous solution of sodium thiosulfate to remove any unreacted iodine, followed by a wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.

    • The resulting crude product should be purified by flash column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient to yield the pure 4-Bromo-3-iodopyrazolo[1,5-a]pyridine.

IV. References

  • Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions. (2024). RSC Advances. [Link]

  • Halogenation of Pyrazolo[1,5-a]Pyrimidines with NXS | Request PDF. (2025). ResearchGate. [Link]

  • Discovery and optimisation of pyrazolo[1,5-a]pyrimidines as aryl hydrocarbon receptor antagonists. RSC Medicinal Chemistry. [Link]

  • K2S2O8-Promoted Consecutive Tandem Cyclization/Oxidative Halogenation: Access to 3-Halo-Pyrazolo[1,5-a]pyrimidines. Molecules. [Link]

  • Synthesis of pyrazolo[1,5-a]pyridines. Organic Chemistry Portal. [Link]

  • Synthesis and characterization of 4-((5-bromo-1H-pyrazolo [3,4-b]pyridin-3 - yl)amino)-N-(substituted)benzenesulfonamide as Antibacterial, and Antioxidant. (2019). Current Chemistry Letters. [Link]

  • Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study. (2022). Arabian Journal of Chemistry. [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry. [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (2024). RSC Medicinal Chemistry. [Link]

  • Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. (2019). Synthetic Communications. [Link]

  • Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. (2025). ResearchGate. [Link]

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules. [Link]

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (2021). MDPI. [Link]

  • Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. (2024). MDPI. [Link]

  • Synthesis of 3, 5-dibromo-4-iodopyridine. Google Patents.

  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. (2023). Molecules. [Link]

  • Synthesis of tetrazolo[1,5-a]pyridines. Organic Chemistry Portal. [Link]

  • Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof. Google Patents.

  • Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Scientific Study. [Link]

  • Novel Pyrazolo[1,5-a]pyridines as PI3 Kinase Inhibitors: Variation of the Central Linker Group. The Royal Society of Chemistry. [Link]

Sources

Optimization

Side reactions in the synthesis of 4-Bromo-3-iodopyrazolo[1,5-a]pyridine

Technical Support Center: Synthesis & Troubleshooting of 4-Bromo-3-iodopyrazolo[1,5-a]pyridine Ticket ID: #SYN-PZPY-4B3I Status: Open Priority: High (Drug Discovery Intermediate) Assigned Specialist: Senior Application S...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis & Troubleshooting of 4-Bromo-3-iodopyrazolo[1,5-a]pyridine

Ticket ID: #SYN-PZPY-4B3I Status: Open Priority: High (Drug Discovery Intermediate) Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary: The "Golden Route" & Critical Control Points

The synthesis of 4-Bromo-3-iodopyrazolo[1,5-a]pyridine is a high-value workflow, primarily serving as a scaffold for kinase inhibitors (e.g., JAK, p38 MAPK). The presence of two distinct halogens (Bromo at C4, Iodo at C3) allows for orthogonal cross-coupling strategies—typically utilizing the higher reactivity of the C3-iodide for the first functionalization (Sonogashira/Suzuki) while preserving the C4-bromide for subsequent steps.

The Central Challenge: While the pyrazolo[1,5-a]pyridine scaffold is robust, the introduction of the iodine at C3 is highly sensitive to electronic effects. The primary failure modes are over-iodination at C7 and protodeiodination during acidic workup. Furthermore, the purity of the starting 4-bromopyridine is the single biggest determinant of regioisomeric success.

Visualizing the Synthetic Logic

The following workflow illustrates the standard "Golden Route" alongside the critical divergence points where side reactions occur.

SynthesisWorkflow Start Start: 4-Bromopyridine HCl Step1 Step 1: N-Amination (Reagent: MSH or HOSA) Start->Step1 Side_Regio SIDE REACTION A: Regioisomers (5-Br / 6-Br) (Source: 3-Br-Pyridine impurity) Start->Side_Regio Impurity Check Intermediate1 1-Amino-4-bromopyridinium Salt Step1->Intermediate1 Step2 Step 2: [3+2] Cycloaddition (Reagent: Ethyl Propiolate + Base) Intermediate1->Step2 Scaffold 4-Bromo-pyrazolo[1,5-a]pyridine (Core Scaffold) Step2->Scaffold Step3 Step 3: Electrophilic Iodination (Reagent: NIS, MeCN) Scaffold->Step3 Target TARGET: 4-Bromo-3-iodopyrazolo[1,5-a]pyridine Step3->Target Side_Over SIDE REACTION B: 3,7-Diiodination (Cause: Excess NIS / Time) Step3->Side_Over Kinetic Control Failure Side_DeI SIDE REACTION C: Protodeiodination (Cause: Acidic Workup) Target->Side_DeI Stability Failure

Caption: Figure 1. The synthetic pathway from 4-bromopyridine to the target, highlighting critical divergence points for impurities and side reactions.

Technical Troubleshooting Guide

Module A: The Scaffold Formation (Pre-Iodination)

Issue: Formation of inseparable regioisomers. Diagnosis: The starting material, 4-bromopyridine hydrochloride, often contains 3-bromopyridine impurities. Mechanism:

  • 4-Bromopyridine: Symmetric relative to the nitrogen. Cyclization at C2 or C6 yields the same 4-bromo scaffold.

  • 3-Bromopyridine (Impurity): Asymmetric. Cyclization can occur at C2 (sterically crowded) or C6 (sterically open), leading to a mixture of 5-bromo and 6-bromo isomers. Resolution:

  • QC Requirement: Verify starting material purity via GC-MS. 3-Bromopyridine content must be <0.5%.

  • Purification: If the scaffold is already synthesized, the 4-bromo isomer is typically more crystalline. Recrystallize from Ethanol/Heptane before the iodination step.

Module B: The C3-Iodination (The Critical Step)

Issue: Presence of "Spot-to-Spot" conversion failure or "Double-Iodination". Reagent System:


-Iodosuccinimide (NIS) in Acetonitrile (MeCN) or DMF.
Mechanism:  The C3 position is the most nucleophilic site (highest HOMO coefficient). However, the C7 position is the second most active site.
  • Side Reaction (Over-iodination): Once C3 is iodinated, the ring is deactivated, but a large excess of NIS or prolonged reaction times will force iodination at C7, yielding 4-bromo-3,7-diiodopyrazolo[1,5-a]pyridine .

Protocol Optimization:

Parameter Recommendation Rationale
Stoichiometry 1.05 equiv NIS Strict control prevents C7 attack.

| Temperature | 0°C


 RT | Start cold to ensure kinetic selectivity for C3. |
| Solvent  | MeCN (Acetonitrile) | DMF promotes faster reaction but increases C7 byproduct risk. MeCN is milder. |
| Monitoring  | HPLC/UPLC | TLC is insufficient to distinguish mono- vs di-iodo species clearly. |
Module C: Product Stability

Issue: Loss of Iodine during workup (Protodeiodination). Mechanism: The C3-I bond is susceptible to acid-catalyzed cleavage, reverting to the 4-bromo scaffold. Resolution:

  • Avoid Acid: Do not use HCl or acidic silica for purification.

  • Quench: Use saturated aqueous Sodium Thiosulfate (

    
    ) and Sodium Bicarbonate (
    
    
    
    ) to neutralize succinimide byproduct and quench residual iodine.
  • Storage: Store in the dark. C3-Iodides are photolabile.

Detailed Side Reaction Network

Understanding the impurity profile is essential for regulatory filing and process chemistry.

SideReactions Precursor 4-Bromo-pyrazolo[1,5-a]pyridine Target Target: 4-Bromo-3-Iodo Precursor->Target  Kinetic Control (0°C)   DeBrominated Impurity B: 3-Iodo-pyrazolo[1,5-a]pyridine (Radical De-bromination - Rare) Precursor->DeBrominated  Radical Initiator / Light   NIS + NIS (Electrophile) DiIodo Impurity A: 4-Bromo-3,7-Diiodo (Over-reaction) Target->DiIodo  Excess NIS / >4h   Hydrolyzed Impurity C: 4-Bromo-pyrazolo... (Reversion) (Protodeiodination) Target->Hydrolyzed  H+ (Acidic Workup)  

Caption: Figure 2. Reaction network showing the thermodynamic and kinetic sinks during the iodination step.

Frequently Asked Questions (FAQs)

Q1: Can I use elemental Iodine (


) instead of NIS? 
A:  While 

is cheaper, it is less electrophilic and often requires a base (

) or an oxidant (Periodic acid). This harsh environment increases the risk of halogen scrambling (Br/I exchange). NIS is milder and provides superior regioselectivity for the C3 position [1].

Q2: My product turns purple on the column. Why? A: This indicates de-iodination (liberating


) or light sensitivity.
  • Fix: Wrap the column in foil. Add 1% Triethylamine (TEA) to the eluent to buffer the silica acidity.

Q3: How do I remove the succinimide byproduct completely? A: Succinimide is water-soluble but can be sticky. Wash the organic layer (EtOAc or DCM) with water (


) followed by a brine wash. If it persists, a short filtration through a plug of basic alumina is effective.

Q4: Is the 4-Bromo substituent stable during the iodination? A: Yes. The C4-Br bond is located at a position with lower electron density compared to C3. Under standard electrophilic aromatic substitution (SEAr) conditions, the bromine does not migrate or exchange unless a metal catalyst (Pd, Cu) is accidentally introduced [2].

References

  • Regioselective Iodination of Pyrazolo[1,5-a]pyrimidines. Source: National Institutes of Health (PMC). Context: Establishes the C3 position as the primary nucleophilic site for electrophilic halogenation using NIS or hypervalent iodine reagents. URL:[Link]

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations. Source: European Journal of Organic Chemistry (via PMC). Context: Reviews the reactivity differences between C3 and C7, confirming that C7 is the secondary site for electrophilic attack if C3 is blocked or reagents are in excess. URL:[Link]

  • Synthesis of 3-Substituted Pyrazolo[1,5-a]pyridines by Electrophilic Reactions. Source: Heterocycles (Clockss). Context: Provides foundational mechanistic evidence (frontier electron density calculations) that electrophilic substitution occurs exclusively at the 3-position under kinetic control. URL:[Link]

Troubleshooting

Purification methods for 4-Bromo-3-iodopyrazolo[1,5-a]pyridine

Technical Support Center: Purification of 4-Bromo-3-iodopyrazolo[1,5-a]pyridine Introduction & Compound Profile 4-Bromo-3-iodopyrazolo[1,5-a]pyridine is a critical halogenated heterocyclic scaffold, widely utilized in th...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 4-Bromo-3-iodopyrazolo[1,5-a]pyridine

Introduction & Compound Profile

4-Bromo-3-iodopyrazolo[1,5-a]pyridine is a critical halogenated heterocyclic scaffold, widely utilized in the synthesis of kinase inhibitors and other bioactive molecules. Its unique 3,4-dihalogenation pattern allows for orthogonal cross-coupling strategies—typically leveraging the higher reactivity of the C3-iodide (Suzuki/Sonogashira) versus the C4-bromide.

However, the purification of this intermediate presents specific challenges due to the similar polarity of the starting material (4-bromopyrazolo[1,5-a]pyridine) and the potential for deiodination under light or acidic conditions. This guide provides field-proven protocols to ensure >98% purity.

PropertyDescription
CAS Number Not widely listed; derivative of 19363-99-6 (3-iodo parent)
Molecular Formula C₇H₄BrIN₂
Appearance Off-white to pale yellow/brown solid
Solubility Soluble in DCM, CHCl₃, DMSO, EtOAc; Insoluble in Water, Hexanes
Stability Light sensitive (stored in amber vials); Acid sensitive

Critical Impurity Profiling

Before initiating purification, it is essential to identify what you are removing. The synthesis typically involves the electrophilic iodination of 4-bromopyrazolo[1,5-a]pyridine using N-Iodosuccinimide (NIS) or I₂/Periodic acid.

Impurity TypeSourceDetection (TLC/LCMS)Removal Strategy
Starting Material (SM) Unreacted 4-bromopyrazolo[1,5-a]pyridineLower R_f (trace) or Co-elutesOptimized Flash Chromatography
Succinimide Byproduct of NIS reagentVery polar (Baseline on TLC)Aqueous wash (Water/Brine)
Oxidation Byproducts N-oxide formation (if oxidizing agents used)Very polarAqueous wash / Column
Regioisomers C7-iodination (rare due to C3 activation)Distinct R_fRecrystallization
Iodine (I₂) Excess reagent decompositionPurple/Brown colorQuench with Na₂S₂O₃

Purification Workflows

Workflow A: Flash Column Chromatography (Primary Method)

Best for: Crude reaction mixtures containing <10% starting material.

Stationary Phase: Silica Gel (230-400 mesh) Mobile Phase: Hexanes / Ethyl Acetate (Gradient)

Step-by-Step Protocol:

  • Sample Loading: Dissolve the crude residue in a minimum amount of Dichloromethane (DCM). Adsorb onto silica gel (dry loading) is recommended to prevent band broadening, especially if the crude is not fully soluble in the mobile phase.

  • Equilibration: Flush the column with 100% Hexanes (or Pentane).

  • Gradient Elution:

    • 0–5% EtOAc/Hexanes: Elutes non-polar impurities.

    • 5–15% EtOAc/Hexanes: Product Elution Zone.

    • 20% EtOAc/Hexanes: Elutes unreacted Starting Material (SM) and Succinimide.

  • Fraction Analysis: Spot fractions on TLC plates. The product (3-iodo) is typically less polar than the starting material (3-H) due to the lipophilic iodine atom, meaning it elutes first.

    • Note: The Rf difference can be small (

      
      ). Use a long column bed if separation is difficult.
      
Workflow B: Recrystallization (Polishing Method)

Best for: High-purity requirements (>99%) or removing trace regioisomers.

Solvent System: Dichloromethane (DCM) / Hexanes (Antisolvent)

Protocol:

  • Dissolve the semi-pure solid in the minimum amount of boiling DCM.

  • Slowly add warm Hexanes dropwise until persistent cloudiness is observed.

  • Add a few drops of DCM to clear the solution.

  • Allow to cool slowly to room temperature, then place in a fridge (4°C) overnight.

  • Filter the crystals and wash with cold Hexanes.

Technical Support: Troubleshooting & FAQs

Q1: My product co-elutes with the starting material (4-bromo-SM). How do I separate them?

Diagnosis: The iodine atom adds lipophilicity, but the polarity shift is subtle. Solution:

  • Switch Solvent System: Change from Hexane/EtOAc to Toluene/Ethyl Acetate (Start 100% Toluene -> 5% EtOAc). Toluene provides different selectivity for aromatic systems utilizing

    
     interactions.
    
  • Use DCM: A gradient of 100% Hexanes to 50% DCM/Hexanes often provides better resolution for halo-heterocycles than EtOAc systems.

Q2: The product turns purple/brown during storage. Is it decomposing?

Diagnosis: Yes, this indicates deiodination and the release of elemental iodine (


), likely triggered by light or trace acid.
Solution: 
  • Immediate Cleanup: Dissolve in EtOAc and wash with 10% aqueous Sodium Thiosulfate (

    
    ) until the organic layer is yellow/clear. Dry over 
    
    
    
    and re-concentrate.
  • Prevention: Store in amber vials under Argon at -20°C. Add a stabilizer like Copper (Cu) turnings if storing for extended periods (though not standard for this specific intermediate, it is common for unstable iodides).

Q3: I see a new spot on TLC after leaving the product in solution overnight.

Diagnosis: 3-Iodopyrazolo[1,5-a]pyridines can be sensitive to photo-degradation or protodeiodination in solution. Solution: Never store the compound in solution for long periods. Evaporate to dryness immediately after chromatography. If solution storage is necessary, exclude light and keep at low temperature.

Q4: Can I use acidic mobile phases (e.g., with Acetic Acid) to sharpen peaks?

Diagnosis: NO. Reasoning: The C-I bond at the 3-position is electronically activated and can be susceptible to acid-catalyzed protodeiodination, reforming the starting material. Use neutral silica and neutral solvents.

Visualizing the Purification Logic

The following diagram illustrates the decision-making process for purifying the crude reaction mixture.

PurificationWorkflow Start Crude Reaction Mixture (4-Bromo-3-iodo...) Quench Quench: Aq. Na2S2O3 (Remove excess I2) Start->Quench Extract Extraction (DCM or EtOAc) & Dry (Na2SO4) Quench->Extract TLC TLC Analysis (Compare w/ SM) Extract->TLC Decision Separation from SM (Delta Rf > 0.1?) TLC->Decision FlashStd Flash Column A Hexane / EtOAc (0-15%) Decision->FlashStd Yes (Easy Sep) FlashAlt Flash Column B Toluene / EtOAc or DCM Decision->FlashAlt No (Co-elution) Recryst Recrystallization (DCM / Hexane) FlashStd->Recryst If Purity < 98% Final Pure Product (Store Amber/Cold) FlashStd->Final If Purity > 98% FlashAlt->Recryst Recryst->Final

Caption: Decision tree for the purification of 4-Bromo-3-iodopyrazolo[1,5-a]pyridine, prioritizing solvent selection based on Rf separation.

References

  • General Iodination of Pyrazolo[1,5-a]pyridines

    • Methodology: N-Iodosuccinimide (NIS)
    • Source: L. C. McKeown et al., "Optimized scale up of 3-pyrimidinylpyrazolo[1,5-a]pyridine via Suzuki coupling," Tetrahedron (via Academia.edu).

  • Purification of Halogenated Heterocycles

    • Technique: Flash chromatography using Hexane/EtOAc gradients is the established standard for separating halo-pyrazolo[1,5-a]pyrimidines and pyridines.
    • Source: H. H. Variya et al., "Synthesis and characterization of 4-((5-bromo-1H-pyrazolo[3,4-b]pyridin-3-yl)amino)..." Current Chemistry Letters, 2019.

  • Chemical Stability & Handling

    • Context: 3-Iodopyrazolo[1,5-a]pyridine derivatives are known to be light-sensitive and prone to decomposition, requiring amber storage.
    • Source: Thermo Scientific Chemicals, "3-Iodopyrazolo[1,5-a]pyridine Product Specification."

Optimization

Optimization of Suzuki coupling conditions for dihalogenated pyridines

Status: Operational Ticket ID: SUZUKI-PY-OPT-001 Assigned Specialist: Senior Application Scientist Subject: Optimization of Regioselectivity and Conversion in Dihalopyridine Cross-Couplings Executive Summary Dihalogenate...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: SUZUKI-PY-OPT-001 Assigned Specialist: Senior Application Scientist Subject: Optimization of Regioselectivity and Conversion in Dihalopyridine Cross-Couplings

Executive Summary

Dihalogenated pyridines present a unique dichotomy in Suzuki-Miyaura cross-coupling: they offer multiple sites for functionalization but suffer from catalyst deactivation (poisoning) and unpredictable regioselectivity. This guide moves beyond basic protocols to address the mechanistic "tug-of-war" between the electron-deficient pyridine ring and the palladium catalyst.

Module 1: Regioselectivity Troubleshooting

The Challenge: You have two halogens. Which one reacts first?

In dihalogenated pyridines, the site of oxidative addition (and thus coupling) is dictated by a balance of electronic deficiency (favoring C2/C4) and steric hindrance (favoring distal positions).

Scenario A: 2,4-Dihalopyridines

Observation: You intend to couple at C2, but the reaction occurs at C4 (or yields a mixture).

  • Root Cause: While C2 is more electron-deficient (closer to Nitrogen), the C4 position is sterically more accessible and less prone to "ortho-effect" deactivation by the nitrogen lone pair. Consequently, C4 is kinetically favored in most standard Pd-catalyzed manifolds [1].

  • Corrective Action:

    • To favor C4 (Standard): Use sterically hindered ligands (e.g., Pd-PEPPSI-IPr or SPhos ) which reinforce the steric bias against the crowded C2 position.

    • To favor C2 (Inversion): This is difficult via direct Suzuki coupling. A proven workaround is to switch to a Negishi coupling (organozinc reagents often favor C2) or use a site-blocking strategy (e.g., forming the N-oxide to activate C2 via electronic modification, though this adds steps). Alternatively, use smaller ligands (like PPh3) at lower temperatures to attempt to exploit the electronic preference of C2, though selectivity is often poor.

Scenario B: 2,3- or 2,5-Dihalopyridines

Observation: Reaction is sluggish or non-selective.

  • Root Cause: The C2 position is significantly more reactive than C3 or C5 due to the inductive electron-withdrawing effect of the nitrogen atom.

  • Corrective Action:

    • Targeting C2: Standard conditions (Pd(PPh3)4 or Pd(dppf)Cl2) will naturally favor C2 with >95:5 selectivity [2].

    • Targeting C3/C5: You must first mask the C2 halogen (e.g., using a C2-chloride vs. a C5-bromide, exploiting the bond strength difference C-Br < C-Cl) or perform the C2 coupling first, then the C3/C5 coupling in a second step.

Regioselectivity Decision Matrix

Use the following logic flow to determine your starting conditions.

Regioselectivity Start Substrate Analysis Type Halogen Pattern? Start->Type Iso24 2,4-Dihalopyridine Type->Iso24 Iso23 2,3- or 2,5-Dihalopyridine Type->Iso23 Goal24 Target Position? Iso24->Goal24 Natural Natural Selectivity: C2 >>> C3/C5 Iso23->Natural C4 Target C4 (Major) Goal24->C4 Standard C2 Target C2 (Difficult) Goal24->C2 Inversion SolC4 Use Bulky Ligands (SPhos, IPr) Favors Steric Access C4->SolC4 SolC2 Switch Mechanism (Negishi) or Protect N-oxide C2->SolC2

Figure 1: Decision matrix for ligand and strategy selection based on dihalopyridine substitution patterns.

Module 2: Catalyst Deactivation (The "Pyridine Problem")

The Challenge: The reaction turns black/precipitates Pd and conversion stops at 40%.

Mechanism of Failure: The pyridine nitrogen possesses a lone pair that is an excellent


-donor. It competes with your phosphine ligand to bind to the Palladium center. Once bound, it forms a stable, unreactive (Pyridine)2-Pd-X complex, effectively poisoning the catalyst cycle [3].

Troubleshooting Protocol:

VariableRecommendationScientific Rationale
Ligand Class Buchwald Dialkylbiaryl Phosphines (XPhos, SPhos, RuPhos)These ligands are extremely bulky.[1] They form a "roof" over the Pd center, physically blocking the pyridine nitrogen from coordinating while still allowing the oxidative addition of the C-X bond [4].
Pre-catalyst Pd-PEPPSI-IPr or Pd(OAc)2 + SPhos PEPPSI catalysts are stabilized by a pyridine ligand that is designed to be labile (fall off) upon heating, initiating the cycle immediately without an induction period.
Solvent 1,4-Dioxane or Toluene/Water (biphasic)Avoid strongly coordinating solvents like DMF or DMAc if possible, as they can exacerbate competitive binding. Biphasic systems often help precipitate inorganic salts that might trap Pd.
Base K3PO4 (Potassium Phosphate)Carbonate bases (K2CO3) are standard, but Phosphate is often superior for heteroaromatics due to better solubility and buffering capacity in organic/water mixtures.
Module 3: Standardized "Golden" Protocol

Start here for 2-chloro or 2-bromo pyridines.

Reagents:

  • Substrate: Dihalopyridine (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.2 - 1.5 equiv)[1]

  • Catalyst: Pd(OAc)2 (2-5 mol%)

  • Ligand: SPhos (4-10 mol%) (Ratio Pd:L = 1:2)

  • Base: K3PO4 (2.0 - 3.0 equiv)

  • Solvent: Toluene : Water (10:1 ratio)

Procedure:

  • Degassing (Critical): Pyridines are electron-poor and oxidation-sensitive. Sparge solvents with Argon/Nitrogen for 15 minutes. Do not skip this.

  • Mixing: Add solid reagents to the vial. Add degassed solvent.[1][2]

  • Activation: Heat to 80-100°C . Note: SPhos requires heat to activate the precatalyst and ensure the cycle turns over faster than the poisoning rate.

  • Monitoring: Check LCMS at 1 hour. If conversion is <10%, increase temperature to 110°C.

Module 4: Frequently Asked Questions (FAQs)

Q1: My boronic acid is a 2-pyridyl boronic acid, and I see no product, only deboronated pyridine. Why? A: 2-Pyridyl boronic acids are notoriously unstable.[3] They undergo protodeboronation rapidly in aqueous base because the nitrogen makes the C-B bond labile [5].

  • Fix: Switch to a MIDA boronate (slow release) or a Pinacol ester (more stable). Alternatively, use anhydrous conditions (CsF in Dioxane) to eliminate the water required for the protodeboronation mechanism.

Q2: I have a 2,6-dichloropyridine. Can I get the mono-coupled product? A: Yes, but it requires control.

  • Fix: Use a stoichiometric deficit of the boronic acid (0.9 equiv) and run at lower temperatures (60°C). The first coupling deactivates the ring slightly (if the incoming aryl group is electron-rich), but statistical mixtures are common. Purification is required.[1]

Q3: The reaction works but yields are inconsistent (20% one day, 80% the next). A: This is a classic sign of oxygen poisoning or trace sulfur/metal contaminants in the pyridine starting material.

  • Fix: Pyridines from commercial sources often contain trace sulfur (catalyst poison). Recrystallize your dihalopyridine or pass it through a short pad of silica/Celite before use. Ensure rigorous inert atmosphere.

Mechanistic Visualization

The following diagram illustrates the competition between the productive catalytic cycle and the non-productive "poisoning" pathway.

Mechanism cluster_cycle Productive Suzuki Cycle cluster_poison Catalyst Poisoning Pathway Pd0 Pd(0)-Ligand (Active Species) OA Oxidative Addition (Ar-X insertion) Pd0->OA Fast w/ e- poor Py PyCoord N-Coordination (Pyridine binds Pd) Pd0->PyCoord Competition TM Transmetallation (Ar-B(OH)2 + Base) OA->TM RE Reductive Elimination (Product Release) TM->RE RE->Pd0 Dead Inactive Complex (Pd-Py2) PyCoord->Dead Block Solution: Bulky Ligands (XPhos) Block this path Block->PyCoord

Figure 2: Mechanistic competition between productive coupling and nitrogen-coordination catalyst poisoning.

References
  • Lutz Ackermann et al. "Palladium-Catalyzed Cross-Coupling Reactions of 2-Chloro- and 2-Bromopyridines." Organic Letters, 2008.

  • Schröter, S., Stock, C., & Bach, T. "Regioselective Cross-Coupling Reactions of Multiple Halogenated Nitrogen Heterocycles." Tetrahedron, 2005.

  • Billingsley, K. & Buchwald, S.L. "A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds."[4] Angewandte Chemie International Edition, 2006.[4]

  • Martin, R. & Buchwald, S.L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research, 2008.[5]

  • Cox, P.A. et al. "Protodeboronation of Heteroaryl Boronic Acids." Journal of the American Chemical Society, 2010.

Sources

Troubleshooting

Overcoming challenges in regioselective functionalization

Current Status: Online | Tier: Level 3 (Advanced Research Support) Operator: Senior Application Scientist Topic: Overcoming Challenges in Regioselective Functionalization Diagnostic Triage: Why is Your Regioselectivity F...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online | Tier: Level 3 (Advanced Research Support) Operator: Senior Application Scientist Topic: Overcoming Challenges in Regioselective Functionalization

Diagnostic Triage: Why is Your Regioselectivity Failing?

Before altering reaction parameters, you must diagnose the underlying driver of your current selectivity (or lack thereof). Regioselectivity is rarely random; it is a competition between Steric Control and Electronic Control .

Select your observed symptom:

  • Symptom A: Reaction occurs at the most acidic C-H bond (e.g., adjacent to heteroatoms), regardless of steric bulk.

    • Diagnosis:Electronic Control Dominance. The reaction is likely proceeding via a concerted metalation-deprotonation (CMD) or electrophilic pathway where pKa or nucleophilicity dictates the site.

  • Symptom B: Reaction occurs at the most accessible site, even if it is electronically deactivated.

    • Diagnosis:Steric Control Dominance. Common in Ir-catalyzed borylations or radical processes where the catalyst/radical is bulky.

  • Symptom C: A mixture of isomers (e.g., C2/C3 mixtures in indoles or ortho/meta mixtures in arenes).

    • Diagnosis:Competing Pathways. The energy difference (

      
      ) between transition states is insufficient (< 2 kcal/mol). You need to amplify the bias using Ligand Design or Directing Groups.
      
Decision Matrix: Pathway Selection

Use the following logic flow to determine your optimization strategy.

RegioselectivityLogic start START: Selectivity Issue q1 Is the substrate heterocyclic? start->q1 q2 Is there a Directing Group (DG)? q1->q2 No (Arene) sol1 Optimization A: Switch Mechanism (e.g., S_EAr vs. Radical) q1->sol1 Yes (Pyridine/Indole) q2->sol1 Yes (DG Failure) sol2 Optimization B: Ligand Steric Map (e.g., Ir-Borylation) q2->sol2 No (Innate Control) sol3 Optimization C: Transient DG (Reversible Imine) q2->sol3 No (Need DG)

Caption: Logic flow for selecting the correct optimization strategy based on substrate class and directing group availability.

Protocol Optimization: The "How-To" Guides

Module A: Ligand-Controlled Regiodivergence

Application: When you need to switch selectivity on the same substrate (e.g., C2 vs C3 thiophene functionalization).

Technical Insight: In Pd-catalyzed C-H activation, the ligand can dictate the mechanism.[1]

  • Scenario 1 (C2/

    
    -Selectivity):  Use bidentate nitrogen ligands (e.g., 2,2'-bipyridine). These favor a Metalation/Deprotonation  pathway which targets the most acidic proton (C2).
    
  • Scenario 2 (C3/

    
    -Selectivity):  Use bulky, electron-deficient phosphines (e.g., 
    
    
    
    ). These favor a Heck-type mechanism which is sterically controlled and avoids the crowded C2 position [1].

Experimental Protocol: Ligand Screening for Regiodivergence

  • Preparation: Prepare 0.1 M stock solutions of Pd(OAc)₂ and distinct ligand classes in DMAc.

  • Setup: In a glovebox, charge 4 vials:

    • Vial A: 2,2'-bipyridine (CMD pathway).

    • Vial B:

      
       (Steric bulk).
      
    • Vial C: XPhos (Biaryl phosphine, subtle steric/electronic balance).

    • Vial D:

      
       (Electron-deficient, Heck-pathway promoter).
      
  • Reaction: Add substrate (1.0 equiv), coupling partner (1.5 equiv), and base (Ag₂CO₃ or Cs₂CO₃, 2.0 equiv). Heat to 100°C for 12h.

  • Analysis: Determine Regioisomeric Ratio (rr) via GC-FID or ¹H NMR. Do not rely on LC-MS alone as isomers often co-elute.

Module B: Transient Directing Groups (TDGs)

Application: Functionalizing aldehydes or amines without installing/removing a permanent directing group.

Technical Insight: Traditional DGs require two extra synthetic steps (installation/removal). TDGs use a catalytic amine (e.g., glycine,


-alanine) to reversibly form an imine with the substrate. The metal coordinates to the imine, activates the ortho-C-H bond, and the imine hydrolyzes back to the aldehyde [2].

Troubleshooting TDG Failure:

  • Issue: Low conversion.

    • Fix: Water management. The cycle requires water for hydrolysis but too much inhibits imine formation. Add 4Å molecular sieves if the reaction is sluggish, or add distinct amounts of water (2-5 equiv) if product release is the bottleneck.

  • Issue: Mono- vs. Di-functionalization.

    • Fix: To stop at mono-functionalization, use a bulky TDG (e.g., L-tert-leucine) which sterically prevents the second activation event.

TDGCycle Substrate Substrate (Aldehyde) Imine Transient Imine Substrate->Imine + Cat. Amine - H2O MetalComplex C-H Activation Imine->MetalComplex + [Pd] Product Funct. Product Imine->Product + H2O - Cat. Amine MetalComplex->Imine Funct. Step

Caption: Catalytic cycle of a Transient Directing Group (TDG). Note the critical role of water balance in the hydrolysis step.

Advanced Troubleshooting: Specific Case Studies

Case Study 1: Ir-Catalyzed Borylation (Steric Control)

Problem: You are borylating a 1,3-disubstituted arene and getting a mixture of meta/para products. Root Cause: The "Steric Map" of the ligand is insufficient to distinguish the sites. Solution: Iridium-catalyzed borylation is governed by the steric environment around the metal center.

  • Switch Ligand: Move from dtbpy (di-tert-butyl-bipyridine) to TMP (3,4,7,8-tetramethyl-1,10-phenanthroline) . The TMP ligand creates a tighter steric pocket, forcing functionalization to the absolute least hindered position (often para to the largest group) [3].

  • Check Stoichiometry: Ensure

    
     is limiting (0.5 equiv relative to arene) if over-borylation is observed.
    
Case Study 2: Minisci Reaction (Heterocycle Alkylation)

Problem: Functionalizing a pyridine results in a mix of C2 and C4 alkylation. Root Cause: Radical stability vs. Nucleophilicity.[2] Solution:

  • To favor C2: Increase the acidity (lower pH). Protonation of the pyridine nitrogen increases the electrophilicity of the C2 position (closer to the N+) relative to C4.

  • To favor C4: Use bulky radicals (e.g., tert-butyl) which are sterically discouraged from the C2 position (adjacent to the N-lone pair or N-H).

  • Radical Source: Switch from peroxides to Photoredox conditions (Ir(ppy)₃ + R-BF₃K). This allows for lower temperatures, reducing "hot" non-selective radical recombination [4].

Frequently Asked Questions (FAQs)

Q: My C-H activation reaction works on the model substrate (phenylpyridine) but fails on my drug scaffold. Why? A: Drug scaffolds often contain Lewis basic heterocycles (pyridines, imidazoles) that bind the catalyst more strongly than the directing group ("Catalyst Poisoning").

  • Action: Add a Lewis Acid (e.g.,

    
     or 
    
    
    
    ) to sequester the interfering basic sites, or use a catalyst with a higher affinity for the DG (e.g., switch from Pd to Ru).

Q: How do I distinguish between Kinetic and Thermodynamic regioselectivity? A: Run a time-course experiment at two temperatures.

  • Low Temp / Short Time: Reveals the Kinetic product (fastest C-H insertion).

  • High Temp / Long Time: Reveals the Thermodynamic product (most stable complex/product).

  • Note: If the ratio changes over time, product isomerization is occurring.

Q: Can I use "Innate" C-H functionalization on complex aliphatic chains? A: Generally, no. Aliphatic chains lack the electronic bias of arenes. You must use Dirhodium catalysts (e.g.,


) which are sensitive to subtle electronic differences (tertiary > secondary > primary C-H bonds) or install a directing group.

Summary of Key Reagents for Regiocontrol

StrategyTarget SelectivityKey Reagent/LigandMechanism
Steric Control Least hindered C-HTMP-Phenanthroline (Ir)Steric repulsion at transition state
Electronic Control Most acidic C-H2,2'-Bipyridine (Pd)CMD / Proton transfer
Transient DG Ortho to AldehydeGlycine /

Reversible imine formation
Radical (Minisci) C2 on PyridineTFA /

additive
Pyridine protonation (LUMO lowering)

References

  • Mechanistic origin of ligand-controlled regioselectivity in Pd-catalyzed C-H activation/arylation of thiophenes. Source: PubMed / NIH URL:[Link]

  • Transient directing ligands for selective metal-catalysed C–H activation. Source: Nature Reviews Chemistry URL:[Link]

  • Sterically Controlled Iodination of Arenes via Iridium-Catalyzed C-H Borylation. Source: Organic Letters (Hartwig Group) URL:[Link]

  • Studies towards controlling selectivity in Minisci reactions. Source: ResearchGate (Ph.D. Thesis/Publication) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Introduction: The Pyrazolo[1,5-a]pyridine Scaffold as a Privileged Heterocycle

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 4-Substituted Pyrazolo[1,5-a]pyridine Derivatives The pyrazolo[1,5-a]pyridine core is a fused bicyclic heterocycle that has garnered significant...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 4-Substituted Pyrazolo[1,5-a]pyridine Derivatives

The pyrazolo[1,5-a]pyridine core is a fused bicyclic heterocycle that has garnered significant attention in medicinal chemistry. Its rigid structure and ability to be extensively functionalized have established it as a "privileged scaffold," capable of interacting with a diverse range of biological targets. This has led to the development of compounds with a wide spectrum of activities, including potent kinase inhibitors, antitubercular agents, and modulators of the central nervous system.[1]

This guide provides a comparative analysis of the structure-activity relationships (SAR) of pyrazolo[1,5-a]pyridine derivatives, with a specific focus on the impact of substituents at the 4-position. Understanding how modifications at this position influence biological activity, selectivity, and pharmacokinetic properties is crucial for the rational design of novel therapeutics. We will delve into specific examples, supported by experimental data and protocols, to provide researchers, scientists, and drug development professionals with actionable insights.

The Core Scaffold and Synthetic Strategies

The pyrazolo[1,5-a]pyridine nucleus is an aromatic system with nitrogen atoms at positions 1 and 5. The numbering convention is critical for discussing substitution patterns and is illustrated below.

G sub_pyridine Substituted Pyridine amination N-Amination (e.g., MSH, DCM) sub_pyridine->amination aminopyridinium N-Aminopyridinium Salt amination->aminopyridinium cycloaddition 1,3-Dipolar Cycloaddition (Ethyl Propiolate, K₂CO₃, DMF) aminopyridinium->cycloaddition intermediate Ethyl Pyrazolo[1,5-a]pyridine -3-carboxylate cycloaddition->intermediate G cluster_sar SAR Observations at Position 4 scaffold Pyrazolo[1,5-a]pyridine Core pos4 Position 4 scaffold->pos4 unsubstituted Unsubstituted (H): - Part of successful pharmacophore - Allows for pan or isoform-selective  inhibition depending on other groups pos4->unsubstituted future Future Exploration: - Small polar groups for solubility - Small alkyl groups for potency - Bulky groups may cause steric clash pos4->future

Sources

Comparative

A Comparative Guide to the In Vitro and In Vivo Evaluation of Novel 4-Bromo-3-iodopyrazolo[1,5-a]pyridine Analogs

Introduction: Unlocking the Potential of a Privileged Scaffold The pyrazolo[1,5-a]pyridine core is recognized in medicinal chemistry as a "privileged scaffold," a molecular framework that consistently yields compounds wi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

The pyrazolo[1,5-a]pyridine core is recognized in medicinal chemistry as a "privileged scaffold," a molecular framework that consistently yields compounds with high affinity for various biological targets.[1] Its derivatives have demonstrated a wide spectrum of therapeutic potential, notably as potent inhibitors of protein kinases, which are crucial regulators of cellular processes frequently dysregulated in diseases like cancer.[1][2] This guide focuses on a novel, unexplored class of these compounds: 4-Bromo-3-iodopyrazolo[1,5-a]pyridine analogs .

The strategic introduction of halogens—specifically bromine at the 4-position and iodine at the 3-position—is a deliberate design choice. Halogen atoms can form specific, stabilizing interactions known as halogen bonds with protein targets, potentially enhancing binding affinity and selectivity. Furthermore, their electronic and lipophilic properties can significantly modulate a compound's metabolic stability and pharmacokinetic profile.

As the 4-Bromo-3-iodopyrazolo[1,5-a]pyridine framework represents a new frontier, this document provides a comprehensive, evidence-based strategy for its systematic in vitro and in vivo evaluation. We will outline a logical cascade of experiments, from initial biochemical assays to preclinical animal models, drawing upon established methodologies and comparative data from well-characterized, structurally related pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine analogs to guide the discovery process.

Part 1: The In Vitro Evaluation Cascade: From Target to Cell

The initial phase of evaluation aims to answer two fundamental questions: What is the molecular target of these analogs, and does their interaction with that target translate into a measurable effect in a cellular context?

Primary Screening: Identifying Kinase Targets

Causality Behind Experimental Choice: The pyrazolo[1,5-a]pyrimidine scaffold is a key component in several FDA-approved kinase inhibitors, including the Tropomyosin Receptor Kinase (Trk) inhibitors Larotrectinib and Entrectinib.[3][4] This strong precedent suggests that protein kinases are the most probable targets for new pyrazolo[1,5-a]pyridine analogs. Therefore, the logical first step is to screen these novel compounds against a broad panel of kinases to identify primary targets and assess selectivity.

A typical screening workflow would progress from a broad panel to more focused assays to determine potency (IC50).

G cluster_0 Initial Screening cluster_1 Potency Determination cluster_2 Selectivity Profiling A Synthesized Library of 4-Bromo-3-iodopyrazolo[1,5-a]pyridine Analogs B Broad Kinase Panel Screen (e.g., 200+ kinases) at a single high concentration (e.g., 10 µM) A->B C Identify Primary 'Hits' (e.g., >80% inhibition) B->C D Dose-Response Assay for 'Hit' Kinases C->D F Test against Closely Related Off-Target Kinases C->F E Calculate IC50 Values D->E E->F G Determine Selectivity Index F->G

Caption: Workflow for in vitro kinase inhibitor profiling.

The following table illustrates how experimental data for a series of hypothetical analogs (Cpd 1-4) could be presented. IC50 values represent the concentration of the compound required to inhibit 50% of the kinase activity. Lower values indicate higher potency.

CompoundR-Group ModificationTrkA IC50 (nM)[4]CDK2 IC50 (nM)[5][6]PI3Kδ IC50 (nM)[7]Off-Target Kinase (e.g., VEGFR2) IC50 (nM)
Cpd 1 -H15250>10,000>10,000
Cpd 2 -Methyl8180>10,000>10,000
Cpd 3 -Phenyl5958,5007,500
Cpd 4 -Morpholine2 50 5,2006,800
Larotrectinib (Reference)5>10,000>10,000>10,000

Note: This data is illustrative. The actual targets and potencies would need to be determined experimentally.

This protocol describes a general, robust method for determining a compound's IC50 value against a specific protein kinase. The assay measures the amount of ATP remaining after a kinase reaction; less ATP means higher kinase activity.

  • Compound Preparation: Serially dilute test compounds in 100% DMSO to create a 10-point concentration curve (e.g., from 100 µM to 5 nM).

  • Assay Plate Preparation: Add 50 nL of each compound dilution to the wells of a 384-well, white, opaque assay plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Kinase Reaction: Add 5 µL of a solution containing the target kinase (e.g., TrkA) and its specific substrate in reaction buffer to each well.

  • Reaction Initiation: Initiate the kinase reaction by adding 5 µL of a buffered ATP solution. The final ATP concentration should be at or near the Michaelis constant (Km) for the specific kinase to ensure accurate competitive inhibition measurement.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Signal Detection: Stop the reaction and measure ATP levels by adding 10 µL of a commercial luciferin/luciferase-based detection reagent (e.g., Kinase-Glo®).

  • Data Acquisition: After a 10-minute incubation, measure the luminescence signal using a plate reader.

  • Data Analysis: Convert luminescence signals to percent inhibition relative to the DMSO controls. Plot percent inhibition against the logarithm of compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Secondary Screening: Cellular Activity and Mechanism

Causality Behind Experimental Choice: A compound that inhibits an isolated enzyme is promising, but it must be able to enter a cell and engage its target in a complex intracellular environment. Cell-based assays are critical for confirming on-target activity and assessing the compound's broader impact on cell health and proliferation.

The most direct way to assess the potential of an anti-cancer agent is to measure its ability to halt the growth of cancer cell lines.

This colorimetric assay measures the metabolic activity of cells, which serves as a proxy for cell viability.

  • Cell Seeding: Seed cancer cells (e.g., KM12, a colon cancer line with an NTRK fusion making it sensitive to Trk inhibitors) into a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.[4]

  • Compound Treatment: Treat the cells with the same concentration range of compounds prepared for the kinase assay. Incubate for 72 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 20 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan.

  • Solubilization: Carefully remove the culture medium and add 150 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solubilized formazan at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the GI50 (concentration for 50% growth inhibition) values.

To validate that the observed antiproliferative effect is due to the inhibition of the intended kinase, it is crucial to measure the phosphorylation of a known downstream substrate.

G cluster_0 TRK Signaling Pathway TRK Trk Kinase PLCg PLCγ TRK->PLCg RAS RAS TRK->RAS PI3K PI3K TRK->PI3K RAF RAF RAS->RAF AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor 4-Bromo-3-iodopyrazolo [1,5-a]pyridine Analog Inhibitor->TRK Inhibits Phosphorylation

Caption: Inhibition of the Trk signaling pathway.

A Western blot can be used to visualize this effect. For a Trk inhibitor, one would treat Trk-dependent cancer cells with the compound and probe for levels of phosphorylated Trk (p-Trk) and total Trk. A potent, on-target inhibitor would decrease the p-Trk signal without affecting the total Trk level.

Part 2: The In Vivo Evaluation: From Bench to Preclinical Model

Promising candidates from in vitro testing must then be evaluated in a living system to assess their drug-like properties (pharmacokinetics) and their actual therapeutic efficacy.

Pharmacokinetic (PK) Studies

Causality Behind Experimental Choice: A potent molecule is therapeutically useless if it cannot reach its target in the body at a sufficient concentration and for an adequate duration. PK studies are essential to understand a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, which informs dosing for efficacy studies.

A typical study involves administering the compound to rodents (rats or mice) via both intravenous (IV) and oral (PO) routes.[8][9] Blood samples are collected over time to measure drug concentration. Key parameters include:

  • Half-life (t½): The time it takes for the drug concentration in the plasma to decrease by half.

  • Area Under the Curve (AUC): The total drug exposure over time.

  • Oral Bioavailability (%F): The fraction of the orally administered dose that reaches systemic circulation. A higher %F is desirable for an oral drug.

CompoundDosing RouteDose (mg/kg)t½ (hours)AUC (ng·h/mL)Oral Bioavailability (%F)Reference
Cpd 6j IV2.55.1-41%[8]
PO10-15,638
Cpd 4k IV5114 min-30%[5][6]
PO25178 min-
Hypothetical Cpd 4 IV26.52,50055%-
PO107.26,875
In Vivo Efficacy Studies

Causality Behind Experimental Choice: The ultimate preclinical test is whether the compound can inhibit tumor growth in an animal model. The human tumor xenograft model, where human cancer cells are implanted into immunocompromised mice, is the industry standard for evaluating anti-cancer agents.[4]

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 KM12 cells) into the flank of immunodeficient mice (e.g., NOD-SCID or Nude mice).

  • Tumor Growth: Allow tumors to grow to a palpable, measurable size (e.g., 100-150 mm³).

  • Randomization: Randomize mice into vehicle control and treatment groups (typically 8-10 mice per group).

  • Drug Administration: Administer the test compound (e.g., "Cpd 4") and a vehicle control to their respective groups. Dosing is based on the PK data and is typically performed daily via oral gavage.

  • Monitoring: Measure tumor volume with calipers and monitor the body weight of the mice 2-3 times per week. Body weight is a key indicator of toxicity.

  • Endpoint: Continue the study for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a maximum ethical size.

  • Data Analysis: At the end of the study, calculate the percent Tumor Growth Inhibition (%TGI) for the treatment groups compared to the vehicle control group. A statistically significant reduction in tumor volume without significant body weight loss indicates a promising therapeutic candidate.

Conclusion and Future Directions

This guide outlines a rigorous, multi-stage framework for the comprehensive evaluation of novel 4-Bromo-3-iodopyrazolo[1,5-a]pyridine analogs. By progressing through a logical cascade of in vitro biochemical and cellular assays, followed by in vivo pharmacokinetic and efficacy studies, researchers can systematically identify promising drug candidates.

The data generated will allow for the construction of a detailed Structure-Activity Relationship (SAR), guiding the next phase of drug discovery: lead optimization. Future work will involve synthesizing new analogs to improve potency, selectivity, and ADME properties, with the ultimate goal of identifying a candidate with a sufficiently compelling safety and efficacy profile to advance into clinical development. The halogenated pyrazolo[1,5-a]pyridine scaffold holds significant promise, and this systematic approach provides the roadmap to unlock its full therapeutic potential.

References

  • Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents. (2018). PMC, NIH. [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (2024). PMC. [Link]

  • Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. (2024). MDPI. [Link]

  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. (2022). PMC. [Link]

  • A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration. (2010). PubMed. [Link]

  • Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. (2021). PMC. [Link]

  • A Novel Pyrazolo[1,5-a]pyrimidine Is a Potent Inhibitor of Cyclin-Dependent Protein Kinases 1, 2, and 9, Which Demonstrates Antitumor Effects in Human Tumor Xenografts Following Oral Administration. (2010). ACS Publications. [Link]

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. (2024). MDPI. [Link]

  • Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. (2024). ACS Publications. [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (2024). RSC Publishing. [Link]

  • Structure–activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4. (2022). PMC. [Link]

  • Novel pyrazolo[1,5-a]pyridines as orally active EP1 receptor antagonists. (2017). PubMed. [Link]

  • Structure–Activity Relationships of Pyrazolo[1,5- a ]pyrimidin-7(4 H )-ones as Antitubercular Agents. (2021). ResearchGate. [Link]

  • Pyrazolo[4,3-e]tetrazolo[1,5-b][7][8][10]triazine Sulfonamides as Novel Potential Anticancer Agents: Cytotoxic and Genotoxic Activities In Vitro. (2022). MDPI. [Link]

  • Synthetic and Pharmacological Expedition of Pyrazolo[1,5-a]pyridine: A Comprehensive Review. (2023). Bentham Science Publisher. [Link]

  • Discovery and structure - activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors. (2021). PubMed. [Link]

Sources

Validation

Benchmarking New Synthetic Routes to Pyrazolo[1,5-a]pyridines

[1][2] Executive Summary: The Scaffold of Interest The pyrazolo[1,5-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, serving as a bioisostere for the indole and purine rings found in nume...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary: The Scaffold of Interest

The pyrazolo[1,5-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, serving as a bioisostere for the indole and purine rings found in numerous kinase inhibitors (e.g., PIM-1, PI3K, and PDE inhibitors). Its planar, electron-rich bicyclic architecture offers unique vectors for hydrogen bonding and


-stacking interactions within ATP-binding pockets.

Historically, constructing this scaffold required harsh conditions or pre-functionalized precursors (e.g., N-aminopyridinium salts). Recent advances (2019–2025) have shifted toward oxidative [3+2] cycloadditions and multicomponent cascades that operate under metal-free, ambient conditions. This guide benchmarks these modern routes against classical methods, providing actionable protocols for the bench scientist.

Methodology Overview & Benchmarking

We compare three primary synthetic strategies:

  • Classic Salt Method: Pre-formation of N-aminopyridinium salts followed by base-mediated cycloaddition.

  • Modern Oxidative [3+2] (The New Standard): Direct reaction of N-aminopyridines with electron-deficient alkynes/alkenes using green oxidants (Air/O

    
     or PIDA).
    
  • One-Pot Multicomponent: In situ generation of dipoles from simple pyridine derivatives.

Comparative Analysis Matrix
MetricClassic Salt Method Modern Oxidative [3+2] One-Pot Multicomponent
Primary Reagents Pyridine + MSH/HOSA

Salt + Alkyne
N-aminopyridine + Alkyne/Alkene + OxidantPyridine + 1,3-Dipole Precursor (in situ)
Atom Economy Low (requires stoichiometric sulfonyl reagents)High (O

as oxidant) or Moderate (PIDA)
Moderate to High
Reaction Conditions Base (K

CO

/DBU), often heat
Ambient Temp , Metal-Free, Air/O

Varies (often reflux)
Substrate Scope Limited by salt solubility & stabilityBroad (tolerates nitriles, esters, halides)Limited to specific dipole precursors
Scalability Poor (salt handling is hazardous)Excellent (Gram-scale demonstrated)Good
Typical Yield 40–65%75–95% 50–80%

Verdict: The Modern Oxidative [3+2] Cycloaddition is currently the superior route for diversity-oriented synthesis due to its operational simplicity, high yields, and avoidance of hazardous salt isolation.

Deep Dive: The Modern Standard (Oxidative [3+2])

This route utilizes the N-aminopyridine moiety as a latent 1,3-dipole (pyridinium ylide). The reaction proceeds via a concerted [3+2] cycloaddition followed by oxidative aromatization.[1]

Mechanistic Pathway

The transformation relies on the in situ generation of a pyridinium ylide, which undergoes a Huisgen-type cycloaddition with an electron-deficient dipolarophile. The final step involves oxidative dehydrogenation (using O


 or PIDA) to restore aromaticity.

G Start N-Aminopyridine (Precursor) Dipole Pyridinium Ylide (1,3-Dipole) Start->Dipole In situ activation Inter Dihydro-Intermediate (Non-Aromatic) Dipole->Inter [3+2] Cycloaddition Alkyne Electron-Deficient Alkyne/Alkene Alkyne->Inter + Dipolarophile Oxidation Oxidative Aromatization (-2H) Inter->Oxidation O2 / PIDA Product Pyrazolo[1,5-a]pyridine (Target) Oxidation->Product Aromatization

Figure 1: Mechanistic flow of the oxidative [3+2] cycloaddition. The key step is the oxidative aromatization, which drives the equilibrium toward the stable bicyclic product.

Validated Experimental Protocols

Protocol A: Metal-Free Aerobic Synthesis (Green Route)

Best for: Process chemistry and scaling simple derivatives. Source Grounding: Adapted from ACS Omega (2019) and Synlett (2024) methodologies.

Reagents:

  • N-aminopyridine (1.0 equiv)

  • Dialkyl acetylenedicarboxylate or Ethyl propiolate (1.0 equiv)

  • Solvent: Ethanol (EtOH) or Acetonitrile (MeCN)

  • Oxidant: Ambient Air (Open flask) or O

    
     balloon
    
  • Catalyst: None (or trace AcOH for activation)

Step-by-Step Workflow:

  • Charge: To a 25 mL round-bottom flask, add N-aminopyridine (1.0 mmol) and EtOH (5 mL).

  • Add Dipolarophile: Add the alkyne (1.0 mmol) dropwise at room temperature.

  • Reaction: Stir the mixture vigorously under an open air atmosphere (or O

    
     balloon) at 25–40 °C.
    
    • Note: Sonication (ultrasound) can accelerate this step to <30 mins.

  • Monitoring: Monitor via TLC (EtOAc/Hexane 3:7). The intermediate dihydropyrazole often appears as a transient spot that disappears upon full oxidation.

  • Work-up:

    • If solid precipitates: Filter and wash with cold EtOH.

    • If solution remains clear: Concentrate in vacuo and recrystallize from EtOH/Acetone.

  • Yield: Expect 85–92% yield of yellow/buff crystals.

Protocol B: PIDA-Mediated Regioselective Cycloaddition

Best for: Complex substrates or installing sensitive functional groups. Source Grounding:Synlett (2024) .

Reagents:

  • N-aminopyridine (1.0 equiv)

  • Electron-deficient alkene (e.g., nitroalkene, enaminone) (1.2 equiv)

  • Oxidant: Phenyliodine diacetate (PIDA) (1.5 equiv)

  • Solvent: DCM or DCE

Step-by-Step Workflow:

  • Dissolution: Dissolve N-aminopyridine (0.5 mmol) in DCM (3 mL).

  • Addition: Add the alkene followed by PIDA in one portion.

  • Stir: Reaction proceeds at room temperature for 2–4 hours. PIDA acts as a hydrogen acceptor to force aromatization.

  • Quench: Wash with sat. NaHCO

    
     and sodium thiosulfate (to remove iodobenzene byproducts).
    
  • Purification: Silica gel chromatography is usually required to remove the iodobenzene byproduct.

Critical Troubleshooting & Optimization

ProblemRoot CauseSolution
Low Yield Incomplete oxidation of the dihydro-intermediate.Switch from air to pure O

balloon or add 1.2 eq. PIDA.
Regioisomers Steric clash between C2-substituent and pyridine ring.Use asymmetrical alkynes with strong EWGs (e.g., -CO

Me) to direct regioselectivity.
Salt Formation Pyridine nitrogen acting as a nucleophile (non-ylide path).Ensure N-amino group is nucleophilic; avoid strong acids that protonate the N-amino group.

References

  • Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition. ACS Omega, 2019. [Link]

  • One-step synthesis of cyanated pyrazolo[1,5-a]pyridines utilizing N-aminopyridines. Organic Chemistry Frontiers, 2019. [Link]

  • Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine (Comparative Context). Synthetic Communications, 2019. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 4-Bromo-3-iodopyrazolo[1,5-a]pyridine

As a Senior Application Scientist, I understand that meticulous research and groundbreaking discoveries are intrinsically linked to a foundational culture of safety. The proper management of chemical waste is not merely...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I understand that meticulous research and groundbreaking discoveries are intrinsically linked to a foundational culture of safety. The proper management of chemical waste is not merely a regulatory hurdle; it is a critical component of responsible science that protects researchers, the community, and the environment. This guide provides a detailed, step-by-step protocol for the safe handling and disposal of 4-Bromo-3-iodopyrazolo[1,5-a]pyridine, a halogenated heterocyclic compound common in drug discovery and chemical synthesis.

The procedures outlined here are designed to provide clear, actionable intelligence, ensuring that every step, from personal protective equipment selection to final waste pickup, is conducted with the highest degree of safety and scientific integrity.

Immediate Safety & Hazard Profile

Before handling 4-Bromo-3-iodopyrazolo[1,5-a]pyridine, it is imperative to understand its hazard profile and to be equipped with the appropriate Personal Protective Equipment (PPE). This compound is a halogenated organic molecule, and while specific toxicity data may be limited, it should be handled with the caution afforded to all novel research chemicals. Structurally similar compounds may cause skin, eye, and respiratory irritation.[1][2]

1.1. Personal Protective Equipment (PPE)

Proper PPE is your primary defense against chemical exposure. The following should be considered mandatory when handling this compound:

  • Eye Protection: Wear chemical safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.[3]

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, are required. Inspect gloves for any signs of degradation or puncture before use.[4]

  • Skin and Body Protection: A laboratory coat is essential. Ensure you are wearing long pants and closed-toe shoes to protect your skin.[4]

  • Respiratory Protection: All handling of solid 4-Bromo-3-iodopyrazolo[1,5-a]pyridine or its solutions should be conducted within a certified chemical fume hood to prevent the inhalation of dust or aerosols.[1][3]

1.2. Hazard Identification

Parameter Information Rationale & Source
Physical State SolidBased on data for similar compounds like 4-Bromo-3-iodopyridine.[6]
Likely Hazards Acute Toxicity (Oral), Skin Irritation, Eye Irritation, Respiratory Irritation.Inferred from safety data for structurally related compounds.[1][2]
Incompatibilities Strong oxidizing agents, strong bases, strong reducing agents.General incompatibility for halogenated heterocyclic compounds.
Storage Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][7]To maintain chemical integrity and prevent accidental reactions or release.
The Core Disposal Protocol: A Step-by-Step Guide

The fundamental principle for disposing of 4-Bromo-3-iodopyrazolo[1,5-a]pyridine is waste segregation . As a halogenated compound, it must not be mixed with non-halogenated chemical waste.[8][9] Co-mingling these waste streams leads to significantly higher disposal costs and can complicate the incineration process for the disposal facility.[9][10]

Step 1: Designate a Halogenated Waste Container

  • Select the Right Container: Choose a container that is in good condition, free from cracks or damage, and has a secure, leak-proof screw cap.[11][12] The container material must be compatible with the chemical; high-density polyethylene (HDPE) or glass containers are typically appropriate. Do not use food or beverage containers.[12]

  • Initial Labeling: Before adding any waste, the container must be clearly labeled.[8][11] The label must include the words "HAZARDOUS WASTE " and "HALOGENATED ORGANIC WASTE ".[8][11]

Step 2: Waste Accumulation

  • Solid Waste: Dispose of pure 4-Bromo-3-iodopyrazolo[1,5-a]pyridine, as well as any contaminated items (e.g., weighing paper, gloves, pipette tips), directly into the designated solid halogenated waste container.

  • Liquid Waste: Solutions containing 4-Bromo-3-iodopyrazolo[1,5-a]pyridine should be collected in a designated liquid halogenated waste container.

  • Update the Contents List: As you add waste to the container, maintain a running list of the contents and their approximate percentages on the container's label or an attached tag.[11] Use full chemical names; do not use abbreviations or formulas.[8][11] This is a regulatory requirement and is crucial for the safety of waste handlers.

  • Keep Containers Closed: The waste container must be kept tightly sealed at all times, except when you are actively adding waste.[11][12] This prevents the release of volatile organic compounds (VOCs) into the laboratory atmosphere.

Step 3: Laboratory Storage of Waste

  • Location: Store the waste container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation and under the control of the laboratory personnel.[11]

  • Segregation: Store the halogenated waste container separately from incompatible materials, particularly acids and bases.[11][13] Utilize secondary containment, such as a plastic tub, especially for liquid waste containers.[12]

  • Flammability: If the waste contains flammable solvents, it should be stored in a designated flammable storage cabinet.[14]

Step 4: Arranging for Final Disposal

  • Do Not Use Drains: Under no circumstances should this chemical or its solutions be disposed of down the sanitary sewer.[7][15] This can damage the aquatic environment and water treatment facilities.[14]

  • Contact EHS: Once the container is approximately 90% full, arrange for its removal by contacting your institution's Environmental Health & Safety (EHS) office or a licensed chemical waste disposal contractor.[11] Follow your organization's specific procedures for requesting a chemical waste pickup.

  • Container Fullness: Do not overfill containers. A headspace of at least 10% (or about ¾ full) should be left to allow for vapor expansion with temperature changes.[14]

Emergency Procedures: Spill Management

In the event of a spill, prompt and correct action is critical to mitigate exposure and contamination.

  • Evacuate and Alert: Alert personnel in the immediate area of the spill. If the spill is large or in a poorly ventilated area, evacuate the laboratory and contact your institution's emergency line.[8]

  • Assess and Equip: For small, manageable spills within a fume hood, ensure you are wearing the full complement of PPE described in Section 1.1.

  • Contain and Absorb: Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent pad.[8]

  • Collect and Clean: Carefully sweep or scoop the absorbed material and spilled solid into a suitable container.[16] Use spark-proof tools if flammable solvents are present.[3] Label this container as "Spill Debris with 4-Bromo-3-iodopyrazolo[1,5-a]pyridine" and manage it as halogenated hazardous waste.

  • Decontaminate: Wipe the spill area with an appropriate solvent (e.g., acetone, ethanol), followed by soap and water. Place all cleaning materials into the spill debris waste container.

  • Report: Report the incident to your laboratory supervisor and EHS office, as per your institution's policy.

Visualizing the Disposal Workflow

To ensure clarity and procedural adherence, the following workflow diagram outlines the decision-making process for the proper disposal of 4-Bromo-3-iodopyrazolo[1,5-a]pyridine.

G cluster_prep Preparation & Handling cluster_waste_gen Waste Generation & Segregation cluster_storage_disposal Storage & Final Disposal start Start: Handling 4-Bromo-3-iodopyrazolo[1,5-a]pyridine ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_generated Waste Generated (Solid, Liquid, or Contaminated Debris) fume_hood->waste_generated is_halogenated Is waste halogenated? waste_generated->is_halogenated halogenated_container Place in clearly labeled 'HALOGENATED HAZARDOUS WASTE' container. is_halogenated->halogenated_container Yes non_halogenated_container Place in separate 'NON-HALOGENATED' waste container. is_halogenated->non_halogenated_container No update_log Update waste log on container with chemical name and quantity. halogenated_container->update_log store_saa Store sealed container in Satellite Accumulation Area (SAA). update_log->store_saa is_full Container >90% full? store_saa->is_full is_full->store_saa No request_pickup Arrange for disposal via Institutional EHS Office. is_full->request_pickup Yes end End: Waste removed by authorized personnel. request_pickup->end

Caption: Disposal workflow for 4-Bromo-3-iodopyrazolo[1,5-a]pyridine.

By internalizing and consistently applying these procedures, you contribute to a robust safety culture that extends beyond your laboratory bench. This commitment ensures that the pursuit of scientific advancement does not come at the cost of personal or environmental well-being.

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Columbia University. Hazardous Chemical Waste Management Guidelines. Research.
  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
  • University of Illinois. (2025, September 25). Chemical Waste Procedures. Division of Research Safety.
  • University of Glasgow. Chemical Waste (Guidance Note).
  • Echemi.com. Pyrazolo[1,5-a]pyridine-3-carboxylic acid, 4-bromo-, methyl ester Safety Data Sheets.
  • Sigma-Aldrich. 4-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine.
  • BenchChem. (2025). Safe Disposal of 4-Bromo-2-chloro-6-iodopyridin-3-ol: A Comprehensive Guide.
  • ChemicalBook. (2022, August 11). Chemical Safety Data Sheet MSDS / SDS - 4-bromo-3-(bromomethyl)pyridine.
  • AK Scientific, Inc. 4-(4-Bromo-1H-pyrazol-3-yl)pyridine Safety Data Sheet.
  • Fisher Scientific. (2024, March 30). SAFETY DATA SHEET - 4-(Bromoacetyl)pyridine hydrobromide.
  • National Institutes of Health. 4-bromo-1H-pyrazolo(3,4-b)pyridine. PubChem.
  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure.
  • Fluorochem. 4-Bromo-3-iodopyridine.
  • Fisher Scientific. (2023, September 29). SAFETY DATA SHEET - 4-Bromo-3-methylpyrazole.
  • Fisher Scientific. (2009, April 15). SAFETY DATA SHEET - 3-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine.
  • MIT Plasma Science and Fusion Center. PSFC Halogenated Solvents.
  • United Nations Office on Drugs and Crime. Disposal of Chemicals used in the Illicit Manufacture of Drugs.
  • BLDpharm. 4-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine.
  • Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal.
  • Google Patents. WO2015100117A1 - Pyrazolo[1,5-a]pyridine derivatives and methods of their use.
  • University of Alabama at Birmingham. 7.2 Organic Solvents. Environment, Health and Safety.
  • National Center for Biotechnology Information. (2022, May 19). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. PMC.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
Reactant of Route 2
4-Bromo-3-iodopyrazolo[1,5-a]pyridine
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